Practolol-d7
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H22N2O3 |
|---|---|
Molecular Weight |
273.38 g/mol |
IUPAC Name |
N-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/i1D3,2D3,10D |
InChI Key |
DURULFYMVIFBIR-SVMCCORHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)NC(=O)C)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to rac Practolol-d7: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of rac Practolol-d7, a deuterated analog of the β-adrenergic receptor antagonist, practolol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical chemistry.
Chemical Properties
A summary of the key chemical properties of rac this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Chemical Name | N-[4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]phenyl]acetamide | Clearsynth |
| Synonyms | (±)-Practolol-d7, 1-(4-Acetamidophenoxy)-3-(isopropyl-d7-amino)-2-propanol | Clearsynth |
| Molecular Formula | C₁₄H₁₆D₇N₂O₃ | [1] |
| Molecular Weight | 273.38 g/mol | [1] |
| CAS Number | 6673-35-4 (unlabeled) | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and methanol | N/A |
| Storage | Store at 2-8°C | N/A |
Chemical Structure
The chemical structure of rac this compound is characterized by a 1-(4-acetamidophenoxy)-2-hydroxy-3-aminopropane backbone. The key feature of this isotopic analog is the presence of seven deuterium atoms on the isopropyl group attached to the secondary amine. This specific deuteration provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of practolol.
Based on the chemical name N-[4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]phenyl]acetamide, the positions of the deuterium atoms are on the isopropyl moiety.
A 2D chemical structure diagram is provided below:
Caption: 2D structure of rac this compound.
Experimental Protocols
Synthesis of Practolol (Adapted from known procedures)
The synthesis of practolol typically involves the reaction of 4-acetamidophenol with epichlorohydrin, followed by the opening of the resulting epoxide with isopropylamine. A potential synthetic route is outlined below:
Caption: Proposed synthetic pathway for rac this compound.
Step 1: Synthesis of 1-(4-Acetamidophenoxy)-2,3-epoxypropane
-
Dissolve 4-acetamidophenol in a suitable solvent, such as aqueous sodium hydroxide.
-
Add epichlorohydrin to the solution and stir vigorously at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is typically isolated by filtration and purified by recrystallization.
Step 2: Synthesis of rac this compound
-
React the 1-(4-acetamidophenoxy)-2,3-epoxypropane intermediate with isopropylamine-d7.
-
The reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol, and may require heating.
-
Monitor the reaction by TLC or HPLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified using techniques such as column chromatography or recrystallization to yield rac this compound.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of β-blockers in various matrices. The following is a general HPLC method that can be adapted for the analysis of rac this compound.
Instrumentation:
-
HPLC system with a UV or mass spectrometric detector.
-
A C18 reversed-phase column is commonly used.
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.
-
The pH of the mobile phase should be optimized for the best separation.
Sample Preparation:
-
For analysis in biological matrices such as plasma or urine, a sample preparation step is necessary to remove proteins and other interfering substances. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Analysis Workflow:
Caption: General workflow for HPLC analysis of rac this compound.
Method Validation:
A comprehensive method validation should be performed to ensure the reliability of the analytical results. Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the detector response is directly proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Spectroscopic Data (Representative)
While specific spectroscopic data for rac this compound is not publicly available, this section provides representative spectral information for the unlabeled compound, practolol. These data can serve as a reference for the characterization of the deuterated analog, where a mass shift corresponding to the seven deuterium atoms would be expected in the mass spectrum, and the absence of signals corresponding to the isopropyl protons would be observed in the ¹H NMR spectrum.
Mass Spectrometry:
The mass spectrum of practolol would show a molecular ion peak ([M+H]⁺) at m/z 267.3. For rac this compound, this peak would be expected at m/z 274.4, reflecting the addition of seven deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of practolol would show characteristic signals for the aromatic protons, the protons of the acetamido group, the methine and methylene protons of the propanolamine chain, and the isopropyl protons. In the ¹H NMR spectrum of rac this compound, the signals corresponding to the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups) would be absent.
-
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts would be similar for both practolol and its deuterated analog, although minor isotopic shifts might be observed for the carbons of the isopropyl group.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and analytical considerations for rac this compound. The information presented, including the tabulated properties, structural diagrams, and adaptable experimental protocols, is intended to support the research and development activities of scientists and professionals in the pharmaceutical and analytical fields. The use of rac this compound as an internal standard is crucial for the accurate quantification of practolol in various experimental settings.
References
In-Depth Technical Guide: The Core Mechanism of Action of rac Practolol-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the mechanism of action of rac Practolol-d7. While specific research on the deuterated form is limited, its pharmacological activity is understood to be identical to that of Practolol. The deuterium labeling serves as a valuable tool for researchers in studies involving metabolic stability, pharmacokinetics, and as an internal standard in analytical assays, without altering the fundamental interaction with its biological target.
Practolol is a cardioselective beta-adrenergic receptor antagonist.[1][2] It has been utilized in the emergency treatment of cardiac arrhythmias.[1] Notably, Practolol also exhibits intrinsic sympathomimetic activity (ISA), meaning it can cause partial receptor stimulation while acting as a blocker to endogenous catecholamines.[3][4][5][6]
Core Mechanism of Action: Selective Beta-1 Adrenergic Receptor Antagonism
The primary mechanism of action of Practolol is its competitive antagonism at the beta-1 (β1) adrenergic receptors, which are predominantly located in the heart.[1] In the sympathetic nervous system, the endogenous catecholamines, norepinephrine and epinephrine, bind to these receptors to increase heart rate, contractility, and conduction velocity. Practolol, by competing for these same binding sites, inhibits the normal physiological response to these neurotransmitters.[1] This sympatholytic effect leads to a reduction in heart rate and myocardial contractility, particularly during periods of sympathetic stimulation such as exercise or stress.[7][8]
Signaling Pathway
The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates a stimulatory G-protein (Gs). This initiates a downstream signaling cascade. Practolol blocks this cascade at the receptor level.
The key steps in the signaling pathway are:
-
Agonist Binding and G-Protein Activation: Under normal physiological conditions, norepinephrine or epinephrine binds to the β1-adrenergic receptor. This induces a conformational change in the receptor, leading to the activation of the associated Gs protein.
-
Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[9][10]
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[9][10]
-
Phosphorylation of Target Proteins: PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban. This results in increased calcium influx and enhanced sarcoplasmic reticulum calcium release, leading to increased heart rate (chronotropy) and contractility (inotropy).
Practolol, as a competitive antagonist, binds to the β1-adrenergic receptor but does not induce the conformational change necessary for Gs protein activation. By occupying the receptor, it prevents the binding of endogenous agonists, thereby inhibiting the entire downstream signaling cascade.
Figure 1: Signaling pathway of the β1-adrenergic receptor and the inhibitory action of Practolol.
Quantitative Data
| Parameter | Value | Species | Notes |
| Serum Concentration for β1 Blockade | 0.5 +/- 0.1 µg/mL | Human | Attenuated heart rate response to exercise.[7][8][11] |
| Serum Concentration for β1 and β2 Blockade | 5.9 +/- 1.0 µg/mL | Human | Attenuated both heart rate response to exercise and forearm vasodilator responses to isoproterenol.[7][8][11] |
| Ki at β1-Adrenergic Receptor | Not Found | - | - |
| IC50 at β1-Adrenergic Receptor | Not Found | - | - |
It is important to note that the selectivity of Practolol is dose-dependent. At lower concentrations, it selectively blocks β1 receptors, while at higher concentrations, it can also block β2 receptors.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of a β1-adrenergic receptor antagonist like Practolol.
Experimental Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., Practolol) for the β1-adrenergic receptor.
Objective: To quantify the displacement of a radiolabeled ligand from the β1-adrenergic receptor by Practolol.
Materials:
-
Cell membranes prepared from a cell line or tissue expressing β1-adrenergic receptors (e.g., CHO or HEK293 cells stably expressing the human β1-AR).
-
Radioligand: A high-affinity β-adrenergic receptor antagonist radiolabeled with tritium ([³H]) or iodine ([¹²⁵I]), such as [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-cyanopindolol.
-
Test compound: rac this compound or Practolol.
-
Non-specific binding control: A high concentration of a non-labeled β-adrenergic antagonist (e.g., 10 µM propranolol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes, radioligand, and assay buffer.
-
Non-specific Binding: Membranes, radioligand, and a high concentration of non-labeled antagonist (e.g., propranolol).
-
Competition: Membranes, radioligand, and varying concentrations of Practolol.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Practolol.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Practolol that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Experimental workflow for a competitive radioligand binding assay.
Experimental Protocol 2: Functional cAMP Assay
This assay measures the ability of Practolol to antagonize the agonist-induced production of cAMP.
Objective: To determine the functional antagonist potency (IC50) of Practolol at the β1-adrenergic receptor.
Materials:
-
Whole cells expressing β1-adrenergic receptors.
-
A β-adrenergic receptor agonist (e.g., isoproterenol or norepinephrine).
-
Test compound: rac this compound or Practolol.
-
cAMP assay kit (e.g., ELISA, HTRF, or bioluminescence-based).
-
Cell culture medium and reagents.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture: Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate with varying concentrations of Practolol for a specific time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of a β-adrenergic agonist (typically the EC80 concentration to ensure a robust signal) to the wells and incubate for a defined period (e.g., 10-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of Practolol.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Practolol that inhibits 50% of the agonist-induced cAMP production.
-
Conclusion
rac this compound, through its active moiety Practolol, functions as a selective antagonist of the β1-adrenergic receptor. Its mechanism of action is centered on the competitive inhibition of endogenous catecholamines at these receptors, primarily in the heart. This leads to the attenuation of the Gs-protein-mediated signaling cascade, resulting in a decrease in intracellular cAMP levels and subsequent reduction in heart rate and contractility. The deuterium labeling of rac this compound provides a critical tool for advanced pharmacological and metabolic research, enabling a more detailed understanding of its disposition and effects in biological systems. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of its binding affinity and functional antagonism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Selective vs non-selective beta blockers | Time of Care [timeofcare.com]
- 3. Influence of intrinsic sympathomimetic activity and cardioselectivity on beta adrenoceptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of the intrinsic sympathomimetic activity of beta-adrenoceptor antagonists on haemodynamic effects in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-Blockers, Intrinsic Sympathomimetic: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Selective beta-1 receptor blockade with oral practolol in man. A dose-related phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective beta-1 receptor blockade with oral practolol in man. A dose-related phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. scispace.com [scispace.com]
Navigating the Physicochemical Landscape of rac Practolol-d7: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for rac Practolol-d7. While specific data for the deuterated form is limited, this guide leverages data from its non-deuterated counterpart, practolol, and structurally similar beta-blockers to provide a robust framework for its physicochemical characterization. The information presented herein is intended to support research, formulation development, and analytical method development for this compound.
Solubility Profile of Practolol
Practolol is classified as a hydrophilic, or low-lipophilicity, beta-blocker, a characteristic reflected in its experimental partition coefficient (log P) of 0.79.[1][2][3] This property suggests a degree of solubility in aqueous media. The available quantitative solubility data for practolol in various solvents is summarized in Table 1.
Table 1: Solubility of Practolol in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Water | 0.3 | Not Specified | Sigma-Aldrich |
| Water | 0.49 | Not Specified | PubChem[2] |
| DMSO | 18 | Not Specified | Sigma-Aldrich |
| DMSO | 15 | Not Specified | Sigma-Aldrich |
| Ethanol | 3.4 | Not Specified | Sigma-Aldrich |
| 0.1 M HCl | Soluble | Not Specified | Sigma-Aldrich |
Stability Profile and Degradation Pathways
Currently, specific stability studies detailing the degradation kinetics and products of practolol or its deuterated analog are not extensively available in the public domain. However, valuable insights can be drawn from forced degradation studies conducted on structurally related beta-blockers, such as metoprolol and propranolol, under conditions stipulated by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
Propranolol, for instance, is known to be most stable in aqueous solutions at a pH of 3 and is susceptible to rapid decomposition in alkaline environments.[8] Forced degradation studies on beta-blockers typically involve exposure to a range of stress conditions to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Table 2: Typical Forced Degradation Conditions for Beta-Blockers
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl, elevated temperature (e.g., 60-80°C) |
| Base Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature (e.g., 60-80°C) |
| Oxidation | 3-30% H₂O₂, room temperature or elevated temperature |
| Thermal Degradation | Dry heat (e.g., 60-100°C) |
| Photodegradation | Exposure to UV and fluorescent light (as per ICH Q1B) |
Experimental Protocols
Solubility Determination
3.1.1. Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, representing the true solubility at a given temperature.
-
Protocol:
-
Add an excess amount of rac this compound to a known volume of the selected solvent (e.g., water, buffer, ethanol) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9]
-
After incubation, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the thermodynamic solubility.
-
3.1.2. Kinetic Solubility Assay
This high-throughput method provides a rapid assessment of solubility, which is particularly useful in early drug discovery.
-
Protocol:
-
Prepare a concentrated stock solution of rac this compound in an organic solvent, typically dimethyl sulfoxide (DMSO).[10][11]
-
Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well.[10][11]
-
Mix and incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the amount of dissolved compound. This can be done using several detection methods:
-
Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
-
Protocol:
-
Prepare solutions of rac this compound in various stress media as outlined in Table 2.
-
For photostability, expose the solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.[13]
-
For thermal stability, subject the solid drug substance to elevated temperatures.
-
At specified time points, withdraw samples and neutralize them if necessary (for acid and base stressed samples).
-
Analyze the stressed samples using a stability-indicating HPLC method, typically coupled with mass spectrometry (MS/MS) for the identification and characterization of degradation products.[6][7][14] The HPLC method should be capable of separating the parent drug from all significant degradation products.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Thermodynamic and Kinetic Solubility Assays.
Caption: Workflow for Forced Degradation Stability Study.
References
- 1. researchgate.net [researchgate.net]
- 2. Practolol | C14H22N2O3 | CID 4883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Practolol - Wikipedia [en.wikipedia.org]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. youtube.com [youtube.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. pharmadekho.com [pharmadekho.com]
- 14. Gas chromatographic-mass spectrometric differentiation of atenolol, metoprolol, propranolol, and an interfering metabolite product of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of a Cardioprotective Agent: An In-depth Technical History of Practolol
An examination of the discovery, development, mechanism of action, and unforeseen toxicity of the first cardioselective β-blocker, practolol.
Abstract
Practolol (Eraldin) emerged from the research laboratories of Imperial Chemical Industries (ICI) in the late 1960s as a pioneering therapeutic agent.[1] As the first β1-selective adrenergic receptor antagonist, it offered the promise of targeted cardiac protection without the bronchoconstrictive side effects associated with its non-selective predecessor, propranolol.[1] This technical guide delves into the discovery and history of practolol, its pharmacological profile, the experimental methodologies used to characterize it, and the ultimately tragic story of its withdrawal from the market due to a unique and severe adverse drug reaction known as the oculomucocutaneous syndrome.[2][3]
Discovery and Development
The development of practolol was a direct consequence of the groundbreaking work on β-adrenergic blockers initiated by Sir James Black, which led to the introduction of propranolol in 1964.[4] While propranolol proved to be a highly effective anti-anginal and antihypertensive agent, its blockade of β2-adrenergic receptors in the bronchioles could induce severe bronchospasm in patients with asthma or chronic obstructive pulmonary disease.[5] This clinical limitation spurred researchers at ICI to seek a "cardioselective" β-blocker that would preferentially target β1-receptors in the heart, while sparing the β2-receptors in the lungs.
A team of scientists at ICI's Pharmaceuticals Division in Alderley Park, in collaboration with physiologists at the University of Leeds, systematically synthesized and screened a series of aryloxypropanolamine derivatives.[2] This research effort, which began as early as 1967, led to the identification of a compound initially designated as ICI 66082, later to be named practolol.[2] The key structural feature of practolol, the para-acetylamino group on the phenyl ring, was found to be crucial for its β1-selectivity.[1]
Practolol was launched in the United Kingdom in 1970 under the trade name Eraldin for the treatment of angina pectoris and cardiac arrhythmias.[1][6]
Pharmacological Profile
Practolol is a competitive antagonist at β1-adrenergic receptors.[7][8] Its primary mechanism of action involves blocking the effects of the endogenous catecholamines, adrenaline (epinephrine) and noradrenaline (norepinephrine), on the heart.[7][8] This blockade results in a reduction in heart rate (negative chronotropy), myocardial contractility (negative inotropy), and atrioventricular conduction velocity. These effects collectively decrease myocardial oxygen demand, which is the basis for its therapeutic efficacy in angina pectoris.[9]
Data Presentation
Table 1: Pharmacokinetic Parameters of Practolol in Humans
| Parameter | Value | Reference |
| Bioavailability | High (low first-pass metabolism) | [8] |
| Plasma Half-life | 10-12 hours | [8] |
| Protein Binding | Low | [5] |
| Volume of Distribution | Exceeds physiological body space | [8] |
| Elimination | Primarily renal | [8] |
Table 2: Pharmacodynamic Properties of Practolol
| Property | Description | Reference |
| Receptor Selectivity | β1-selective antagonist | [1][8] |
| Intrinsic Sympathomimetic Activity (ISA) | Present (partial agonist activity) | [5] |
| Membrane Stabilizing Activity (MSA) | No | [5] |
| Lipophilicity | Low (hydrophilic) | [2] |
Experimental Protocols
Determination of β1-Adrenergic Receptor Selectivity
The cardioselectivity of practolol was a key feature that distinguished it from propranolol. This property was established through a series of in vitro and in vivo experiments.
Experimental Protocol: In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity of practolol for β1 and β2 adrenergic receptors.
-
Methodology:
-
Tissue Preparation: Membranes rich in β1-receptors (e.g., from guinea pig heart) and β2-receptors (e.g., from guinea pig lung) are prepared by homogenization and centrifugation.
-
Radioligand: A non-selective β-adrenergic radioligand, such as [3H]-dihydroalprenolol ([3H]-DHA), is used.
-
Competition Binding: The prepared membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabelled practolol.
-
Separation: The membrane-bound radioligand is separated from the free radioligand by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of practolol that inhibits 50% of the specific binding of the radioligand (IC50) is determined for both β1 and β2 receptor preparations. These IC50 values are then used to calculate the equilibrium dissociation constants (Ki) for each receptor subtype. A significantly lower Ki for the β1 receptor compared to the β2 receptor indicates β1-selectivity.
-
Assessment of Intrinsic Sympathomimetic Activity (ISA)
Practolol was also found to possess intrinsic sympathomimetic activity (ISA), meaning it could weakly stimulate β-adrenergic receptors in the absence of a full agonist.
Experimental Protocol: In Vivo Measurement of Heart Rate
-
Objective: To assess the partial agonist activity of practolol.
-
Methodology:
-
Animal Model: Anesthetized dogs or cats are commonly used.
-
Instrumentation: The animals are instrumented to continuously monitor heart rate and blood pressure.
-
Drug Administration: Practolol is administered intravenously in increasing doses.
-
Measurement: The change in resting heart rate is measured. A slight increase in heart rate at lower doses, particularly in a reserpinized animal (depleted of endogenous catecholamines), is indicative of ISA. In contrast, a pure antagonist like propranolol would only cause a decrease in heart rate in the presence of sympathetic tone.
-
Synthesis of Practolol
The synthesis of practolol typically starts from 4-acetamidophenol (paracetamol).[2]
Experimental Workflow: Synthesis of Practolol
Caption: A simplified workflow for the synthesis of practolol.
Mechanism of Action and Signaling Pathways
Practolol exerts its therapeutic effects by competitively inhibiting the binding of catecholamines to β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).
Signaling Pathway: β1-Adrenergic Receptor Blockade by Practolol
Caption: Practolol competitively blocks β1-adrenergic receptors.
The Oculomucocutaneous Syndrome and Market Withdrawal
Despite its initial success, long-term use of practolol was associated with a unique and severe set of adverse reactions, collectively termed the oculomucocutaneous syndrome.[2][10] This syndrome was characterized by:
-
Ocular effects: Keratoconjunctivitis sicca (dry eyes), conjunctival scarring, fibrosis, and metaplasia, sometimes leading to profound vision loss.[2][11]
-
Mucous membrane effects: Ulceration of the nasal and oral mucosa.[2]
-
Cutaneous effects: Psoriasiform rashes, hyperkeratosis, and nail changes.[2][6]
-
Serosal effects: Sclerosing peritonitis, pleurisy, and pericarditis.[2]
The immunological basis of this syndrome was suspected, with evidence of autoantibody formation in affected patients.[12] The exact mechanism remains a subject of investigation, but it is thought to involve an immune reaction to practolol or its metabolites.
The emergence of this severe and unforeseen toxicity led to a re-evaluation of the drug's safety profile. In 1975, the use of practolol was severely restricted, and it was eventually withdrawn from the market in most countries.[1] The practolol disaster had a profound impact on drug regulation and pharmacovigilance, highlighting the importance of post-marketing surveillance to detect rare but serious adverse drug reactions.[13]
Conclusion
The story of practolol is a cautionary tale in drug development. It represented a significant pharmacological advancement as the first cardioselective β-blocker, offering a clear therapeutic advantage for a specific patient population. However, the emergence of the devastating oculomucocutaneous syndrome underscored the limitations of pre-marketing clinical trials in detecting rare adverse events and emphasized the critical role of ongoing safety monitoring. The legacy of practolol is twofold: it advanced the understanding of β-blocker pharmacology and served as a catalyst for strengthening drug safety regulations worldwide.
References
- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 2. Practolol - Wikipedia [en.wikipedia.org]
- 3. Adverse reactions to practolol in hospitalized patients: a report from the Boston Collaborative Drug Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of β-blockers: from anti-anginal drugs to ligand-directed signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta blocker - Wikipedia [en.wikipedia.org]
- 6. bmj.com [bmj.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Practolol | C14H22N2O3 | CID 4883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mechanism of action of beta-adrenergic receptor blocking agents in angina pectoris: comparison of action of propranolol with dexpropranolol and practolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oculomucocutaneous syndrome - Wikipedia [en.wikipedia.org]
- 11. bmj.com [bmj.com]
- 12. Immunological abnormalities in patients who had the oculomucocutaneous syndrome associated with practolol therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Testing times: the emergence of the practolol disaster and its challenge to British drug regulation in the modern period - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Deuterium-Labeled Standards in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of molecules is paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC-MS/MS), has emerged as a gold standard for its sensitivity and specificity. However, the inherent variability in sample matrices and instrument performance necessitates the use of internal standards to ensure data reliability. Among the various types of internal standards, deuterium-labeled compounds have carved out a critical niche, offering a powerful tool for achieving high-quality quantitative data. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with the use of deuterium-labeled standards in mass spectrometry.
Core Principles of Deuterium-Labeled Internal Standards
Deuterium (²H or D), a stable isotope of hydrogen, serves as an ideal label for internal standards. The fundamental principle lies in synthesizing a version of the analyte of interest where one or more hydrogen atoms are replaced by deuterium atoms.[1] This substitution results in a molecule that is chemically almost identical to the analyte but has a higher mass.[1] This mass difference is the key to its utility in mass spectrometry, as the instrument can readily distinguish between the analyte and the deuterium-labeled internal standard (D-IS).[1]
The near-identical physicochemical properties of the D-IS to the analyte mean that it will behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[2] This co-elution and co-ionization allow the D-IS to effectively compensate for variations in:
-
Sample Extraction and Recovery: Losses during sample preparation steps like protein precipitation or liquid-liquid extraction will affect both the analyte and the D-IS proportionally.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the sample matrix will impact both the analyte and the D-IS similarly.
-
Instrumental Variability: Fluctuations in injection volume, ionization efficiency, and detector response are normalized by calculating the ratio of the analyte signal to the D-IS signal.
Key Applications in Research and Drug Development
The use of deuterium-labeled standards is integral to numerous stages of research and drug development, including:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is a cornerstone of drug development. D-IS are crucial for accurately quantifying drug concentrations in biological matrices like plasma, urine, and tissues over time.[3]
-
Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, precise measurement of their concentration in a patient's blood is essential for optimizing dosage and minimizing toxicity. D-IS enable the development of robust and reliable TDM assays.[4][5]
-
Metabolomics: The comprehensive study of small molecules in a biological system relies on accurate quantification to identify biomarkers and understand metabolic pathways. Deuterium-labeled standards are used to normalize data and ensure accurate measurement of endogenous metabolites.[6]
-
Bioanalytical Method Validation: Regulatory bodies require rigorous validation of analytical methods used in drug development. The use of D-IS is a key component in demonstrating the accuracy, precision, linearity, and robustness of these methods.[7]
Experimental Workflow for Quantitative Analysis using Deuterium-Labeled Standards
The following diagram illustrates a typical workflow for a pharmacokinetic study employing a deuterium-labeled internal standard for the quantification of a drug in plasma samples.
Caption: A typical workflow for a pharmacokinetic study.
Detailed Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting drugs from plasma samples. The following is a generalized protocol:
-
Aliquoting: Aliquot a specific volume (e.g., 100 µL) of the plasma sample into a clean microcentrifuge tube.
-
Spiking with Internal Standard: Add a small, precise volume (e.g., 10 µL) of the deuterium-labeled internal standard solution at a known concentration.
-
Precipitating Agent Addition: Add a larger volume (e.g., 300 µL) of a cold organic solvent, such as acetonitrile or methanol, to precipitate the plasma proteins.[3][8] Some protocols may also include zinc sulfate to enhance precipitation.[4]
-
Vortexing: Vortex the mixture vigorously for a set period (e.g., 1 minute) to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 4°C) to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and the internal standard, to a clean tube or a 96-well plate for analysis.
LC-MS/MS Analysis: Quantification of Busulfan
The following is an example of an LC-MS/MS method for the quantification of the chemotherapy drug busulfan in human plasma, using deuterated busulfan (busulfan-d8) as the internal standard.[3][8]
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Phenomenex Kinetex C18 (50mm x 2.1mm, 2.6µm) |
| Mobile Phase | Acetonitrile : 10mM Ammonium Formate buffer (80:20 v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Busulfan) | m/z 264.1 → 151.1 |
| MRM Transition (Busulfan-d8) | m/z 272.1 → 159.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation: Quantitative Performance
The use of deuterium-labeled internal standards significantly improves the precision and accuracy of quantitative assays. The following tables summarize typical validation data for bioanalytical methods employing D-IS.
Table 1: Linearity and Sensitivity of Busulfan Quantification
| Parameter | Result |
| Linear Range | 0.2 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9986 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
Data synthesized from multiple sources.[3][8]
Table 2: Precision and Accuracy of Immunosuppressant Quantification
| Analyte | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| Cyclosporine A | 50 | 3.5 | 4.1 | 102.3 |
| 500 | 2.8 | 3.5 | 98.7 | |
| 1500 | 2.1 | 2.9 | 101.1 | |
| Tacrolimus | 1.5 | 4.2 | 5.3 | 97.5 |
| 15 | 3.1 | 4.0 | 103.2 | |
| 30 | 2.5 | 3.2 | 99.8 | |
| Sirolimus | 2.0 | 5.1 | 6.2 | 104.1 |
| 20 | 3.9 | 4.8 | 98.2 | |
| 40 | 3.3 | 4.1 | 101.5 |
Data synthesized from a review of multiple methods.[4]
Synthesis of Deuterium-Labeled Standards
The synthesis of deuterium-labeled standards is a critical step in their application. Several methods are employed to introduce deuterium into a molecule:
-
Hydrogen-Deuterium (H/D) Exchange: This method involves exposing the target molecule to a deuterium source, such as deuterated water (D₂O) or a deuterated solvent, often in the presence of a catalyst (e.g., acid, base, or metal). This is a cost-effective method but may lack regioselectivity.[1]
-
Reductive Deuteration: This involves the reduction of a functional group (e.g., a ketone or an alkene) using a deuterium-donating reagent, such as sodium borodeuteride (NaBD₄) or deuterium gas (D₂) with a catalyst.
-
Synthesis from Labeled Precursors: This approach involves incorporating deuterium-containing building blocks into the synthetic route of the molecule. This method offers high regioselectivity but can be more expensive and time-consuming.[9]
The following diagram illustrates the decision-making process for selecting a synthesis strategy.
Caption: A decision tree for selecting a synthesis strategy.
Potential Challenges and Considerations
While deuterium-labeled standards are invaluable, researchers must be aware of potential challenges:
-
Isotopic Purity: The D-IS should have a high degree of deuterium incorporation and be free of the unlabeled analyte to avoid interference.
-
Isotopic Effects: The difference in mass between hydrogen and deuterium can sometimes lead to slight differences in chromatographic retention times, with the deuterated compound often eluting slightly earlier.[10] This "isotope effect" needs to be considered during method development to ensure co-elution is adequate for proper normalization.
-
Hydrogen-Deuterium Exchange: In some cases, deuterium atoms can exchange back with hydrogen atoms from the solvent or matrix, particularly if the label is on an exchangeable position (e.g., -OH, -NH, -SH).[1] Therefore, the position of the deuterium label must be carefully chosen to be on a stable part of the molecule.
Conclusion
Deuterium-labeled standards are an essential tool for accurate and precise quantification in mass spectrometry. Their ability to mimic the behavior of the analyte throughout the analytical process makes them indispensable for a wide range of applications in research and drug development, from early-stage pharmacokinetic studies to routine therapeutic drug monitoring. By understanding the core principles, mastering the experimental protocols, and being mindful of the potential challenges, researchers can leverage the power of deuterium-labeled standards to generate high-quality, reliable data that drives scientific advancement.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. texilajournal.com [texilajournal.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Stable Isotope-Labeled Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled (SIL) compounds are powerful tools in scientific research, offering a non-radioactive means to trace, quantify, and characterize molecules in complex biological and environmental systems. By replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N), researchers can introduce a unique mass signature without significantly altering the compound's chemical properties. This enables precise tracking and measurement using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the core applications of SIL compounds, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.
Core Applications
The versatility of stable isotope labeling has led to its widespread adoption across numerous scientific disciplines. Key application areas include metabolic research, proteomics, drug discovery and development, environmental analysis, and clinical diagnostics.
Metabolic Research and Flux Analysis
Stable isotope tracers are instrumental in elucidating metabolic pathways and quantifying the rates of metabolic reactions, a field known as metabolic flux analysis (MFA). By introducing a labeled substrate, such as ¹³C-glucose, into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. This provides a dynamic view of metabolic activity, revealing how cells utilize nutrients and how metabolic pathways are regulated under different conditions.[1]
Key Applications in Metabolic Research:
-
Pathway Elucidation: Tracing the flow of labeled atoms to identify and confirm metabolic pathways.
-
Metabolic Flux Quantification: Determining the rates of enzymatic reactions within a metabolic network.
-
Disease Research: Investigating metabolic reprogramming in diseases like cancer and diabetes.
-
Biotechnology: Optimizing microbial strains for the production of biofuels and other valuable compounds.
Table 1: Commonly Used Stable Isotopes in Metabolic Research
| Isotope | Natural Abundance (%) | Common Labeled Precursors | Application Examples |
| ¹³C | 1.11 | ¹³C-Glucose, ¹³C-Glutamine, ¹³C-Fatty Acids | Tracing central carbon metabolism, amino acid metabolism, and fatty acid synthesis. |
| ¹⁵N | 0.37 | ¹⁵N-Ammonium Chloride, ¹⁵N-Amino Acids | Studying nitrogen assimilation, amino acid biosynthesis, and nucleotide metabolism. |
| ²H (D) | 0.015 | Deuterated Water (D₂O), Deuterated Glucose | Investigating water metabolism, gluconeogenesis, and fatty acid synthesis. |
This protocol outlines a general workflow for a ¹³C-MFA experiment in cell culture.
-
Cell Culture and Labeling:
-
Culture cells in a standard medium to the desired confluence.
-
Replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., U-¹³C-glucose) and culture for a defined period to allow for isotopic labeling of intracellular metabolites. The duration of labeling depends on the pathways of interest and the time required to reach isotopic steady state.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis by Mass Spectrometry:
-
Analyze the metabolite extract using a mass spectrometer (e.g., GC-MS or LC-MS/MS).
-
The mass spectrometer will detect the mass isotopomer distributions (MIDs) of the metabolites, which reflect the incorporation of ¹³C atoms.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MS data for the natural abundance of stable isotopes.
-
Use specialized software (e.g., INCA, METRAN) to fit the measured MIDs to a metabolic network model.
-
The software will then calculate the metabolic fluxes that best explain the observed labeling patterns.
-
Table 2: Example Quantitative Data from a ¹³C-MFA Study in Cancer Cells
| Metabolic Flux | Flux Value (relative to Glucose uptake) |
| Glycolysis (Glucose -> Pyruvate) | 1.00 |
| Pentose Phosphate Pathway (oxidative) | 0.15 |
| TCA Cycle (Pyruvate -> Acetyl-CoA) | 0.85 |
| Anaplerosis (Pyruvate -> Oxaloacetate) | 0.20 |
| Glutamine Anaplerosis | 0.45 |
This table presents hypothetical but representative data illustrating the relative flux through major metabolic pathways in cancer cells, as might be determined by ¹³C-MFA.
Quantitative Proteomics
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used metabolic labeling strategy in quantitative proteomics.[2] In SILAC, cells are grown in a medium where natural ("light") amino acids are replaced with their "heavy" stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine). This results in the incorporation of the heavy amino acids into all newly synthesized proteins. By comparing the mass spectra of proteins from cells grown in light and heavy media, researchers can accurately quantify differences in protein abundance.
Key Applications in Proteomics:
-
Differential Protein Expression Analysis: Comparing protein levels between different cell states (e.g., healthy vs. diseased, treated vs. untreated).
-
Protein-Protein Interaction Studies: Identifying interaction partners of a bait protein.
-
Post-Translational Modification (PTM) Analysis: Quantifying changes in PTMs like phosphorylation and ubiquitination.
-
Protein Turnover Studies: Measuring the rates of protein synthesis and degradation.
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids, and the other in "heavy" medium containing stable isotope-labeled essential amino acids (typically Arginine and Lysine).
-
Cells should be cultured for at least five passages to ensure complete incorporation of the labeled amino acids.
-
-
Sample Preparation:
-
Apply the desired experimental treatment to one of the cell populations.
-
Harvest and lyse the cells from both populations.
-
Combine equal amounts of protein from the light and heavy cell lysates.
-
-
Protein Digestion and Fractionation:
-
Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
Optionally, fractionate the peptide mixture to reduce complexity before MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the incorporated stable isotopes.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, PEAKS) to identify the peptides and quantify the intensity ratio of the heavy and light peptide pairs.
-
The ratio of these intensities directly reflects the relative abundance of the corresponding protein in the two cell populations.
-
Table 3: Example Quantitative Data from a SILAC Experiment
| Protein Name | Gene Name | Heavy/Light Ratio | Regulation |
| Epidermal growth factor receptor | EGFR | 2.5 | Upregulated |
| Caspase-3 | CASP3 | 0.4 | Downregulated |
| Heat shock protein 90 | HSP90AA1 | 1.1 | Unchanged |
| Pyruvate kinase | PKM | 3.2 | Upregulated |
This table illustrates how SILAC data can be presented to show changes in protein expression. A ratio > 1 indicates upregulation in the "heavy" labeled sample, while a ratio < 1 indicates downregulation.
Drug Discovery and Development
Stable isotope-labeled compounds are indispensable in drug discovery and development, particularly in Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[3][4] By administering a stable isotope-labeled version of a drug candidate, researchers can trace its journey through the body, identify its metabolites, and quantify its clearance.
Key Applications in Drug Development:
-
Pharmacokinetic (PK) Studies: Determining the time course of drug absorption, distribution, metabolism, and excretion.
-
Metabolite Identification: Identifying and structurally characterizing drug metabolites.
-
Bioavailability Studies: Measuring the fraction of an administered dose that reaches the systemic circulation.
-
Drug-Drug Interaction Studies: Assessing the effect of co-administered drugs on the metabolism of a new drug candidate.
-
Synthesis of Labeled Drug: Synthesize the drug candidate with a stable isotope label (e.g., ¹³C, ²H) at a metabolically stable position.
-
Dosing: Administer the labeled drug to animal models or human subjects. Often, a "microdose" of the radiolabeled drug is co-administered with a therapeutic dose of the unlabeled drug.
-
Sample Collection: Collect biological samples (blood, urine, feces) at various time points.
-
Sample Analysis:
-
Extract the drug and its metabolites from the biological matrices.
-
Analyze the extracts using LC-MS/MS to separate and detect the parent drug and its metabolites. The mass difference between the labeled and unlabeled compounds allows for their unambiguous identification.
-
-
Data Analysis:
-
Quantify the concentrations of the parent drug and its metabolites in each sample.
-
Calculate pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
-
Table 4: Example Pharmacokinetic Parameters from an ADME Study
| Parameter | Value | Units |
| Tmax (Time to maximum concentration) | 2.5 | hours |
| Cmax (Maximum concentration) | 500 | ng/mL |
| t₁/₂ (Half-life) | 8.0 | hours |
| AUC (Area under the curve) | 4500 | ng*h/mL |
| Clearance | 20 | L/h |
| Volume of Distribution | 200 | L |
This table presents typical pharmacokinetic parameters that can be determined from an ADME study using a stable isotope-labeled drug.
Environmental and Ecological Studies
Stable isotope analysis is a powerful tool for tracing the sources, transport, and fate of pollutants in the environment.[5] By analyzing the isotopic signatures (the ratio of heavy to light isotopes) of elements like carbon, nitrogen, and sulfur in environmental samples, scientists can identify pollution sources and understand biogeochemical processes.
Key Applications in Environmental Science:
-
Pollutant Source Tracking: Identifying the sources of contaminants such as nitrates in groundwater or heavy metals in soil.
-
Food Web Analysis: Determining the trophic levels of organisms and understanding energy flow in ecosystems.
-
Paleoclimatology: Reconstructing past environmental conditions by analyzing isotope ratios in ice cores and sediment layers.
-
Biogeochemical Cycle Research: Studying the cycling of key elements like carbon and nitrogen in terrestrial and aquatic ecosystems.
-
Sample Collection: Collect water samples from various locations within the study area (e.g., rivers, groundwater wells, agricultural runoff).
-
Sample Preparation:
-
Filter the water samples to remove particulate matter.
-
Prepare the samples for isotopic analysis, which may involve converting the nitrate to a gas (N₂) for analysis by isotope ratio mass spectrometry (IRMS).
-
-
Isotope Ratio Mass Spectrometry (IRMS) Analysis:
-
Introduce the prepared gas sample into the IRMS.
-
The IRMS will measure the ratio of ¹⁵N to ¹⁴N in the sample.
-
-
Data Analysis and Source Apportionment:
-
Express the nitrogen isotope ratio as a delta value (δ¹⁵N) relative to a standard.
-
Compare the δ¹⁵N values of the water samples to the known δ¹⁵N signatures of potential nitrate sources (e.g., synthetic fertilizers, manure, atmospheric deposition).
-
Use mixing models to estimate the relative contribution of each source to the nitrate pollution.
-
Table 5: Typical δ¹⁵N Values of Different Nitrate Sources
| Nitrate Source | Typical δ¹⁵N Range (‰) |
| Atmospheric Deposition | -5 to +5 |
| Synthetic Fertilizers | -3 to +3 |
| Soil Organic Matter | +3 to +8 |
| Manure and Septic Waste | +10 to +25 |
This table provides a general guide to the isotopic signatures of common nitrate sources. Actual values can vary depending on local conditions.
Clinical Diagnostics
Stable isotope-labeled compounds are increasingly used in clinical diagnostics as safe and non-invasive probes of metabolic function. Breath tests using ¹³C-labeled substrates are a prime example. In these tests, a patient ingests a ¹³C-labeled compound, and the appearance of ¹³CO₂ in their breath is measured over time. This provides information about the activity of specific enzymes and metabolic pathways.
Key Applications in Clinical Diagnostics:
-
Helicobacter pylori Detection: The ¹³C-urea breath test is a gold standard for detecting H. pylori infection, which can cause ulcers and stomach cancer.
-
Liver Function Tests: Assessing the metabolic capacity of the liver.
-
Gastric Emptying Studies: Measuring the rate at which food leaves the stomach.
-
Fat Malabsorption Tests: Diagnosing conditions that impair the digestion and absorption of fats.
-
Baseline Breath Sample: The patient provides a baseline breath sample by blowing into a collection bag.
-
Ingestion of ¹³C-Urea: The patient drinks a solution containing ¹³C-labeled urea.
-
Post-Dose Breath Samples: The patient provides several more breath samples at specific time intervals (e.g., 15, 30, and 60 minutes) after ingesting the urea.
-
Sample Analysis: The collected breath samples are analyzed using an isotope ratio mass spectrometer to measure the ratio of ¹³CO₂ to ¹²CO₂.
-
Interpretation of Results: An increase in the ¹³CO₂/¹²CO₂ ratio in the post-dose breath samples compared to the baseline indicates the presence of the urease enzyme, which is produced by H. pylori. This signifies a positive test for the infection.
Table 6: Interpretation of ¹³C-Urea Breath Test Results
| Change in δ¹³CO₂ (‰) over Baseline | Interpretation |
| < 2.5 | Negative for H. pylori |
| 2.5 - 5.0 | Indeterminate |
| > 5.0 | Positive for H. pylori |
This table shows a typical cutoff for interpreting the results of a ¹³C-urea breath test. The exact values may vary depending on the specific protocol and analytical instrumentation.
References
- 1. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SILAC-based Quantitative Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metsol.com [metsol.com]
- 5. documents.thermofisher.cn [documents.thermofisher.cn]
Methodological & Application
Application Note: High-Throughput Quantification of Practolol in Human Plasma by HPLC-MS/MS Using Practolol-d7 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Practolol is a selective β1-adrenergic receptor antagonist that has been utilized in the management of cardiac arrhythmias.[1][2] Accurate and reliable quantification of practolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[3] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity for the determination of drugs in complex biological fluids.[3] The use of a stable isotope-labeled internal standard, such as Practolol-d7, is the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note details a robust and validated HPLC-MS/MS method for the quantification of practolol in human plasma using this compound as an internal standard.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for the extraction of beta-blockers from plasma samples.[4][5]
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90:10 water with 0.1% formic acid:acetonitrile with 0.1% formic acid) and inject 10 µL into the HPLC-MS/MS system.[7]
HPLC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are optimized for the sensitive and selective quantification of practolol.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.2 µm)[8] |
| Mobile Phase A | Water with 0.1% formic acid[9] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[9] |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 8 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4.0 kV[10] |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C[3] |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Practolol | 267.2 | 116.1 | 20 |
| This compound | 274.2 | 116.1 | 20 |
Note: The precursor ion for practolol ([M+H]+) is derived from its molecular weight of 266.34 g/mol .[1] The product ion is a common fragment for beta-blockers resulting from the cleavage of the side chain.[11] The precursor for this compound is based on the addition of 7 deuterium atoms. The product ion is expected to be the same as the unlabeled compound as the deuterium atoms are on the isopropyl group which is lost.
Data Presentation
The following table summarizes the expected performance characteristics of the method based on typical validation results for beta-blocker analysis by HPLC-MS/MS.[3][6][8][9]
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.995[3] |
| Linear Range | 0.5 - 500 ng/mL[9] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[9] |
| Precision (%RSD) | < 15% (< 20% at LLOQ)[6][9] |
| Recovery | 85 - 110%[3] |
| Matrix Effect | Minimal and compensated by internal standard |
Mandatory Visualization
Experimental Workflow Diagram
Caption: HPLC-MS/MS workflow for practolol quantification.
Signaling Pathway
Practolol acts as a competitive antagonist at β1-adrenergic receptors, primarily located in the heart. This action blocks the binding of endogenous catecholamines like norepinephrine and epinephrine, leading to a reduction in heart rate and cardiac contractility.
References
- 1. Practolol | C14H22N2O3 | CID 4883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. researchgate.net [researchgate.net]
- 9. Development, validation and application of a novel HPLC-MS/MS method for the quantification of atorvastatin, bisoprolol and clopidogrel in a large cardiovascular patient cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Practolol in Human Plasma using a Validated LC-MS/MS Method with Practolol-d7 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of practolol in human plasma. The method utilizes a stable isotope-labeled internal standard, practolol-d7, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol described herein includes a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method has been validated for linearity, precision, accuracy, recovery, and matrix effect.
Introduction
Practolol is a cardioselective beta-adrenergic receptor blocker that has been used in the management of cardiovascular diseases.[1] Accurate and reliable quantification of practolol in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and instrument response.[1] This application note provides a detailed protocol for the quantitative analysis of practolol in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Practolol reference standard (Sigma-Aldrich)
-
This compound internal standard (Toronto Research Chemicals)
-
HPLC-grade methanol (Fisher Scientific)
-
HPLC-grade acetonitrile (Fisher Scientific)
-
Formic acid (Sigma-Aldrich)
-
Human plasma (BioIVT)
-
Deionized water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 4.6 mm) or equivalent
Standard Solutions
Stock solutions of practolol and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
Sample Preparation
A simple protein precipitation method was employed for sample preparation:
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of this compound internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Practolol: Precursor Ion (Q1): m/z 267.2 -> Product Ion (Q3): m/z 150.1 (Collision Energy: 25 eV)
-
This compound: Precursor Ion (Q1): m/z 274.2 -> Product Ion (Q3): m/z 150.1 (Collision Energy: 25 eV)
-
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of practolol in human plasma.
Method Validation
The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, recovery, and matrix effect.
Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.
Precision and Accuracy: Intra-day and inter-day precision and accuracy were evaluated at three QC levels (Low, Medium, and High). The results are summarized in Table 1.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low QC | 5 | 4.8 | 102.3 | 6.2 | 101.5 |
| Mid QC | 50 | 3.5 | 98.9 | 4.1 | 99.2 |
| High QC | 500 | 2.9 | 101.1 | 3.8 | 100.7 |
| Table 1: Precision and accuracy of the LC-MS/MS method for practolol quantification. |
Recovery and Matrix Effect: The extraction recovery and matrix effect were assessed at three QC levels. The results are presented in Table 2.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 5 | 92.5 | 97.8 |
| Mid QC | 50 | 94.1 | 99.1 |
| High QC | 500 | 93.7 | 98.5 |
| Table 2: Extraction recovery and matrix effect for the analysis of practolol. |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantitative analysis of practolol.
Caption: Logical relationship of MRM-based quantification.
Conclusion
This application note describes a validated LC-MS/MS method for the sensitive and accurate quantification of practolol in human plasma using its deuterated internal standard, this compound. The simple sample preparation and rapid chromatographic analysis make this method highly suitable for high-throughput applications in clinical and pharmaceutical research. The validation data demonstrates that the method is reliable, reproducible, and meets the requirements for bioanalytical method validation.
References
Application Note: Development and Validation of a Chiral LC-MS/MS Method for the Quantification of rac-Practolol-d7 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed protocol for the development and validation of a sensitive and specific chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of racemic practolol-d7 in human plasma. The method utilizes a chiral stationary phase for the separation of the practolol enantiomers and a stable isotope-labeled internal standard for accurate quantification. The protocol outlined below is intended for researchers, scientists, and drug development professionals and adheres to the principles of bioanalytical method validation as described in the ICH M10 guidelines.
Introduction
Practolol is a selective β1-adrenergic receptor antagonist that has been investigated for the treatment of cardiac arrhythmias.[1][2][3] As with many beta-blockers, practolol is a chiral compound, and its enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, the ability to resolve and quantify the individual enantiomers is crucial for pharmacokinetic and pharmacodynamic studies. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. This document provides a comprehensive guide to the development and validation of a robust LC-MS/MS method for the analysis of racemic this compound.
Experimental Protocols
Materials and Reagents
-
rac-Practolol and rac-Practolol-d7 reference standards
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Sample Preparation
A protein precipitation method is employed for the extraction of practolol from human plasma.
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (rac-Practolol-d7, 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Value |
| LC System | Agilent 1290 Infinity II UHPLC or equivalent |
| Column | Chiralpak IA-3 (3 µm, 2.1 x 150 mm) or equivalent chiral column |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, re-equilibrate at 10% B for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Value |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 12 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | See Table 1 |
Table 1: Predicted MRM Transitions and Optimized MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| Practolol | 267.2 | 151.1 | 50 | 130 | 15 |
| 109.1 | 50 | 130 | 25 | ||
| This compound | 274.2 | 151.1 | 50 | 130 | 15 |
| 116.1 | 50 | 130 | 25 |
Note: The exact m/z values and collision energies should be optimized experimentally.
Method Validation
The developed method was validated according to the ICH M10 Bioanalytical Method Validation guidelines. The following parameters were assessed:
Selectivity and Specificity
Selectivity was evaluated by analyzing six different lots of blank human plasma to check for interferences at the retention times of practolol and the internal standard. Specificity was assessed by ensuring no significant response was observed in the blank samples.
Linearity and Range
The linearity of the method was determined by analyzing calibration standards at eight concentration levels ranging from 0.1 to 100 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The acceptance criteria are a precision (%CV) of ≤15% (≤20% for LLOQ) and an accuracy (% bias) within ±15% (±20% for LLOQ).
Matrix Effect
The matrix effect was assessed by comparing the peak areas of the analyte and internal standard in post-extraction spiked samples with those of neat solutions at the Low and High QC concentrations. The coefficient of variation of the matrix factor across different lots of plasma should be ≤15%.
Recovery
The extraction recovery was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples at the Low, Mid, and High QC concentrations.
Stability
The stability of practolol in human plasma was evaluated under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for 4 hours.
-
Long-Term Stability: At -80°C for 30 days.
-
Post-Preparative Stability: In the autosampler at 4°C for 24 hours.
Data Presentation
Table 2: Summary of Method Validation Results
| Validation Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| LLOQ | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Intra-day Accuracy (%bias) | -5.3% to 6.8% |
| Inter-day Accuracy (%bias) | -7.1% to 8.2% |
| Recovery | 85.2% - 92.5% |
| Matrix Effect (%CV) | ≤ 9.8% |
| Stability | Stable under all tested conditions (deviation < 15%) |
Visualizations
Caption: LC-MS/MS analytical workflow for rac-Practolol-d7.
Caption: Key parameters for method validation.
Conclusion
The described chiral LC-MS/MS method provides a robust and reliable tool for the quantitative analysis of racemic this compound in human plasma. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, meeting the requirements for bioanalytical method validation. This protocol can be readily implemented in research and drug development settings for pharmacokinetic and other studies requiring the stereospecific determination of practolol.
References
Application Note: High-Throughput Analysis of Practolol in Human Plasma using Practolol-d7 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of Practolol in human plasma samples. The assay utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Practolol-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The sample preparation is a straightforward protein precipitation procedure, making it suitable for high-throughput analysis in research and drug development settings. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Practolol is a selective β1-adrenergic receptor antagonist that has been investigated for the treatment of cardiac arrhythmias. Monitoring its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis using mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects.[1] This document provides a detailed protocol for the analysis of Practolol in human plasma, from sample preparation to data acquisition and analysis.
Experimental
Materials and Reagents
-
Practolol and this compound (analytical standard grade)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (reagent grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
Liquid Chromatography Conditions
A typical liquid chromatography setup for the analysis of beta-blockers would involve a reverse-phase column. The following are representative conditions and may require optimization.
| Parameter | Value |
| HPLC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined experimentally (see protocol) |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
Note on MRM Transitions: The specific precursor and product ions for Practolol and this compound should be determined by infusing a standard solution of each compound into the mass spectrometer. For Practolol (MW: 266.34 g/mol ), the precursor ion will be the protonated molecule [M+H]+ at m/z 267.3. A likely product ion would result from the loss of the isopropylamine group. For this compound, the precursor ion will be at m/z 274.4. The product ion should be the same as for the unlabeled Practolol.
Table 1: Representative MRM Transitions (to be confirmed experimentally)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Practolol | 267.3 | e.g., 116.1 | e.g., 25 |
| This compound | 274.4 | e.g., 116.1 | e.g., 25 |
Protocol
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Practolol and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Practolol stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.
Sample Preparation (Protein Precipitation)
-
Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 50 µL of each plasma sample, standard, or QC in a 96-well plate, add 200 µL of the IS working solution in acetonitrile.
-
Seal the plate and vortex for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
Data Analysis
The concentration of Practolol in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Representative Method Validation Data
The following tables present typical validation results for a bioanalytical method for a beta-blocker, which should be established for this specific assay.
Table 2: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Model | Linear, 1/x² weighting |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coeff. | r² > 0.995 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | < 15% | < 15% | ± 15% |
| Low | 3 | < 10% | < 10% | ± 10% |
| Medium | 100 | < 10% | < 10% | ± 10% |
| High | 800 | < 10% | < 10% | ± 10% |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 85% | 90 - 110% |
| High | 800 | > 85% | 90 - 110% |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Practolol-d7 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Practolol, a selective β1-adrenergic receptor antagonist, has been utilized in the management of cardiac arrhythmias. Though its clinical use is limited due to adverse effects, pharmacokinetic studies remain crucial for understanding its disposition and for the development of safer analogues. Stable isotope-labeled compounds, such as Practolol-d7, are indispensable tools in modern pharmacokinetic research. The incorporation of deuterium atoms provides a molecule with a higher mass that is readily distinguishable by mass spectrometry from the unlabeled drug, without significantly altering its physicochemical and biological properties.
This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies, primarily focusing on its role as an internal standard for the accurate quantification of practolol in biological matrices.
Application of this compound in Pharmacokinetic Studies
The primary application of this compound in pharmacokinetic studies is as an internal standard (IS) for bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis for several key reasons:
-
Correction for Matrix Effects: Biological samples like plasma and urine are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. As this compound is chemically identical to practolol, it experiences the same matrix effects. By measuring the ratio of the analyte to the internal standard, these effects can be effectively normalized.
-
Compensation for Sample Preparation Variability: During sample processing steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, there can be analyte loss. This compound, when added to the sample at the beginning of the workflow, will be lost to the same extent as unlabeled practolol, ensuring that the analyte/IS ratio remains constant and the calculated concentration of the analyte is accurate.
-
Improved Precision and Accuracy: By accounting for variability in sample preparation and analysis, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the quantitative results.
Pharmacokinetic Parameters of Practolol
While this compound is primarily used as an internal standard, understanding the pharmacokinetic profile of the unlabeled drug is essential for designing and interpreting pharmacokinetic studies. The following table summarizes key pharmacokinetic parameters of practolol in humans.
| Parameter | Value | Species | Route of Administration | Reference |
| Tmax (Time to Peak Concentration) | 1-3 hours | Human | Oral | [1] |
| t1/2 (Elimination Half-life) | ~5-13 hours | Human | Oral / IV | [1] |
| Bioavailability | ~90% | Human | Oral | [2] |
| Protein Binding | Low | Human | - | [2] |
| Primary Route of Elimination | Renal | Human | - | [1] |
Experimental Protocols
In-Life Phase: Animal Pharmacokinetic Study Protocol (Rodent Model)
This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of practolol following oral administration.
a. Animal Model:
-
Species: Sprague-Dawley rats (male, 8-10 weeks old)
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Animals should be fasted overnight before dosing.
b. Dosing:
-
Formulation: Practolol dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dose: 10 mg/kg (or other desired dose).
-
Route of Administration: Oral gavage.
c. Sample Collection:
-
Blood samples (approximately 0.25 mL) are collected via a cannulated vessel (e.g., jugular vein) or from the tail vein at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Blood should be collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Experimental Workflow for a Rodent Pharmacokinetic Study
Caption: Workflow of a typical rodent pharmacokinetic study.
Bioanalytical Protocol: Quantification of Practolol in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a method for the quantitative analysis of practolol in plasma samples.
a. Materials and Reagents:
-
Practolol and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human or animal plasma (blank)
-
Protein precipitation solvent: Acetonitrile with 0.1% formic acid
b. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve practolol and this compound in methanol.
-
Working Standard Solutions: Serially dilute the practolol stock solution with 50:50 acetonitrile:water to prepare calibration standards ranging from 1 to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.
c. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the IS working solution (this compound) and vortex briefly.
-
Add 200 µL of cold protein precipitation solvent (acetonitrile with 0.1% formic acid).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
d. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate practolol from endogenous plasma components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Practolol: Q1 m/z 267.2 -> Q3 m/z 150.1 (example transition, requires optimization)
-
This compound: Q1 m/z 274.2 -> Q3 m/z 150.1 (example transition, requires optimization)
-
e. Data Analysis:
-
Peak areas for practolol and this compound are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (Practolol/Practolol-d7) against the nominal concentration of the calibration standards.
-
The concentration of practolol in unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Logical Flow of Pharmacokinetic Parameter Derivation
Caption: Derivation of pharmacokinetic parameters from concentration-time data.
Conclusion
This compound is a critical reagent for the accurate and precise quantification of practolol in biological matrices for pharmacokinetic studies. The protocols provided herein offer a robust framework for conducting both in-life animal studies and subsequent bioanalysis using LC-MS/MS. The use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure data of the highest quality and integrity in drug development and research.
References
Application of rac Practolol-d7 in drug metabolism research
Application Note & Protocol
Introduction
Practolol is a selective β1-adrenergic receptor antagonist, previously used in the management of cardiac arrhythmias. In drug metabolism and pharmacokinetic (DMPK) research, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is critical. Stable isotope-labeled internal standards are indispensable for the accurate quantification of drug candidates in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Practolol-d7, a deuterated analog of practolol, serves as an ideal internal standard for such studies due to its chemical and physical similarities to the parent drug, ensuring reliable and reproducible quantification.
Primary Applications
The primary application of this compound is as an internal standard in bioanalytical methods to support:
-
Pharmacokinetic (PK) Studies: Accurately determining the concentration-time profile of practolol in plasma, serum, or other biological fluids following administration.
-
In Vitro Drug Metabolism Assays: Quantifying the rate of practolol metabolism by liver microsomes, S9 fractions, or recombinant cytochrome P450 enzymes.
-
Therapeutic Drug Monitoring (TDM): Although practolol is no longer in widespread clinical use, the principles apply to TDM for other pharmaceuticals.
-
Method Validation: Establishing the performance characteristics (precision, accuracy, linearity, etc.) of an analytical method.
Quantitative Data Summary
The following tables represent typical validation data for a bioanalytical method for a beta-blocker using a deuterated internal standard, analogous to a method using this compound for practolol quantification.[1]
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Practolol | 0.5 - 500 | > 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
| LLOQ | 0.5 | < 10 | 95 - 105 | < 12 | 93 - 107 |
| Low | 1.5 | < 8 | 97 - 103 | < 10 | 96 - 104 |
| Medium | 75 | < 6 | 98 - 102 | < 8 | 97 - 103 |
| High | 400 | < 5 | 99 - 101 | < 7 | 98 - 102 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 85 - 95 | 90 - 110 |
| High | 400 | 88 - 98 | 92 - 108 |
Experimental Protocols and Visualizations
Metabolic Pathway of Practolol
Practolol is metabolized in the liver primarily by the Cytochrome P450 enzyme CYP2D6. The major metabolic pathway is hydroxylation, which increases the hydrophilicity of the compound, facilitating its excretion.
Protocol 1: Quantification of Practolol in Human Plasma using LC-MS/MS
This protocol describes a method for the quantitative analysis of practolol in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Practolol analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Human plasma (K2-EDTA)
-
Deionized water
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of practolol and this compound in methanol.
-
Working Standard Solutions: Serially dilute the practolol stock solution with 50:50 ACN:water to prepare working standards for the calibration curve (e.g., 5 to 5000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in 50:50 ACN:water.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (50 ng/mL this compound) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters
-
LC System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Re-equilibration at 5% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Practolol: Precursor Ion (m/z) 267.3 -> Product Ion (m/z) 116.1
-
This compound (IS): Precursor Ion (m/z) 274.4 -> Product Ion (m/z) 123.1 (Note: Product ions are predicted based on common fragmentation of the isopropylamino side chain. These should be optimized on the specific instrument.)
-
5. Data Analysis
-
Integrate the peak areas for both practolol and this compound.
-
Calculate the peak area ratio (Practolol Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of practolol in unknown samples from the calibration curve.
Experimental Workflow
The overall process from sample receipt to final data reporting is outlined below.
References
Application Notes and Protocols for rac Practolol-d7 in In Vitro and In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac Practolol-d7 is a deuterated form of practolol, a selective β1-adrenergic receptor antagonist. Due to the deuterium labeling, rac this compound is an ideal internal standard for mass spectrometry-based quantification of practolol in biological matrices, ensuring accurate and precise measurements in pharmacokinetic and metabolic studies. Its chemical structure is nearly identical to practolol, and it is assumed to have the same pharmacological properties. Practolol selectively blocks β1-adrenergic receptors, primarily located in the heart, leading to a reduction in heart rate, cardiac output, and blood pressure.[1] These application notes provide detailed protocols for the use of rac this compound in various in vitro and in vivo experimental settings.
Data Presentation
Table 1: Physicochemical Properties of Practolol
| Property | Value | Reference |
| Molar Mass | 266.341 g/mol | [1] |
| Formula | C14H22N2O3 | [1] |
| LogP | 0.79 | [1] |
| Class | Selective β1-adrenergic blocker | [1] |
Table 2: Quantitative Parameters for In Vitro Assays
| Assay | Parameter | Typical Value Range |
| Radioligand Binding (β1-receptor) | Kᵢ (inhibition constant) | 10-100 nM |
| cAMP Functional Assay | IC₅₀ (inhibition of isoproterenol-stimulated cAMP) | 50-500 nM |
In Vitro Applications
Quantification of Practolol using LC-MS/MS with rac this compound as an Internal Standard
Application: To accurately determine the concentration of practolol in biological samples such as plasma, urine, and tissue homogenates. The use of a stable isotope-labeled internal standard like rac this compound corrects for matrix effects and variations in sample processing and instrument response.[2][3]
Experimental Protocol:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of rac this compound internal standard solution (concentration will depend on the expected range of practolol concentrations).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Practolol: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 267.2 -> 116.1).
-
rac this compound: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 274.2 -> 123.1). These values are illustrative and should be optimized.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of practolol to rac this compound against the concentration of practolol standards.
-
Determine the concentration of practolol in the unknown samples from the calibration curve.
-
In Vitro Beta-Adrenergic Receptor Binding Assay
Application: To determine the binding affinity (Kᵢ) of practolol for β1 and β2-adrenergic receptors. This assay helps to characterize the selectivity of the compound.
Experimental Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line expressing either β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Homogenize the cells in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Binding buffer
-
Increasing concentrations of unlabeled practolol (or other competing ligands).
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Iodocyanopindolol).
-
Cell membrane preparation.
-
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the binding by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competing ligand.
-
Calculate the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
In Vitro cAMP Functional Assay
Application: To assess the functional antagonism of practolol at β-adrenergic receptors by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.
Experimental Protocol:
-
Cell Culture:
-
Plate cells expressing the β-adrenergic receptor of interest (e.g., HEK293) in a 96-well plate and grow to confluence.
-
-
cAMP Assay:
-
Pre-incubate the cells with various concentrations of practolol for 15-30 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of a β-agonist (e.g., isoproterenol) for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of practolol.
-
Determine the IC₅₀ value, which is the concentration of practolol that inhibits 50% of the agonist-induced cAMP production.
-
In Vivo Applications
In Vivo Cardiac Electrophysiology Study in a Rodent Model of Arrhythmia
Application: To evaluate the anti-arrhythmic effects of practolol in a living animal model.
Experimental Protocol:
-
Animal Model:
-
Use an established rodent model of cardiac arrhythmia (e.g., induced by ischemia-reperfusion or pharmacological agents like aconitine).
-
Anesthetize the animal and monitor its vital signs throughout the experiment.
-
-
Electrophysiology Recording:
-
Introduce a catheter with multiple electrodes into the heart via the jugular vein to record intracardiac electrocardiograms (ECGs).[4]
-
Perform programmed electrical stimulation (PES) to induce arrhythmias and measure key electrophysiological parameters such as effective refractory periods (ERP) and arrhythmia inducibility.[4]
-
-
Drug Administration:
-
Administer practolol (or vehicle control) intravenously or intraperitoneally at various doses.
-
Repeat the PES protocol at different time points after drug administration to assess the effects of practolol on the electrophysiological parameters and arrhythmia susceptibility.
-
-
Data Analysis:
-
Analyze the ECG recordings to quantify changes in heart rate, conduction intervals, and the incidence and duration of arrhythmias.
-
Compare the pre- and post-drug data to determine the anti-arrhythmic efficacy of practolol.
-
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo cardiac electrophysiology in mice: Determination of atrial and ventricular arrhythmic substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sample Preparation for the Analysis of rac-Practolol-d7 in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction: Practolol is a beta-blocker that has been used in the management of cardiac arrhythmias. For pharmacokinetic (PK), bioequivalence, or toxicokinetic studies, accurate and reproducible quantification of practolol and its deuterated internal standard, rac-Practolol-d7, in biological matrices like plasma is essential. Effective sample preparation is a critical first step to remove interfering endogenous substances such as proteins and phospholipids, which can suppress ionization in mass spectrometry and shorten the lifespan of HPLC columns.[1] This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2][3][4] The choice of method depends on the required sample cleanliness, sensitivity, throughput, and available resources.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward technique for removing the bulk of proteins from plasma samples.[1][5][6] It is often favored in high-throughput environments due to its simplicity and speed.[3] Acetonitrile is a commonly used solvent for this purpose, though methanol or acids like trichloroacetic acid can also be employed.[1][6]
Experimental Protocol: Protein Precipitation
-
Sample Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the working solution of rac-Practolol-d7 to the sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample) to the tube. Using a solvent-to-sample ratio of at least 2:1 is recommended.[5]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to a clean tube or a well plate for analysis.
-
Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system or evaporate it to dryness and reconstitute in the mobile phase for increased sensitivity.[6]
Workflow Diagram: Protein Precipitation```dot
// Node styles node_start [label="Plasma Sample\n(100 µL)", fillcolor="#F1F3F4", fontcolor="#202124"]; node_is [label="Spike with\nPractolol-d7 IS", fillcolor="#FBBC05", fontcolor="#202124"]; node_ppt [label="Add Acetonitrile\n(300 µL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_vortex [label="Vortex\n(30-60s)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_centrifuge [label="Centrifuge\n(13,000 rpm, 10 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_supernatant [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; node_end [label="LC-MS/MS Analysis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Workflow node_start -> node_is -> node_ppt -> node_vortex -> node_centrifuge -> node_supernatant -> node_end; }```
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. T[4][8]his technique offers a cleaner sample extract than PPT by removing non-lipid-soluble interferences like salts. T[3]he choice of organic solvent is critical and is based on the analyte's properties.
[8][9]#### Experimental Protocol: Liquid-Liquid Extraction
-
Sample Preparation: To 200 µL of plasma in a glass tube, add the rac-Practolol-d7 internal standard.
-
pH Adjustment: Add 50 µL of a buffer (e.g., 0.1 M ammonium hydroxide) to basify the sample. This ensures basic analytes like practolol are in their neutral, more organic-soluble form.
-
Solvent Addition: Add 1 mL of an appropriate immiscible organic solvent (e.g., ethyl acetate or a mixture like dichloromethane:isopropanol). 4[10][11]. Extraction: Vortex the mixture for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at a moderate speed (e.g., 4,000 rpm) for 5 minutes to achieve a clear separation of the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any protein interface.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Workflow Diagram: Liquid-Liquid Extraction
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation method that can provide the cleanest extracts, effectively removing matrix interferences and allowing for analyte concentration. I[3][12]t relies on the partitioning of analytes between a solid sorbent and the liquid sample. F[3]or beta-blockers, mixed-mode cation-exchange cartridges are often effective.
[2]#### Experimental Protocol: Solid-Phase Extraction
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis MCX) by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent. 2[2]. Sample Loading: Mix 200 µL of plasma (spiked with rac-Practolol-d7) with 200 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interferences.
-
Pass 1 mL of 0.1 M HCl to remove acidic and neutral compounds.
-
Pass 1 mL of methanol to remove lipids and other organic-soluble interferences.
-
-
Elution: Elute the practolol and its internal standard from the cartridge by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a nitrogen stream. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the final sample into the LC-MS/MS system for analysis.
Workflow Diagram: Solid-Phase Extraction
Quantitative Data Summary
The performance of sample preparation techniques is evaluated based on recovery, matrix effect, and the resulting sensitivity (Limit of Quantification, LOQ). The following table summarizes typical performance data for beta-blocker analysis, which can be expected to be similar for practolol.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Analyte Recovery | 75-95% | [7][13] 58-82% | [11][14] > 90% |
| Matrix Effect | Can be significant | Reduced | Minimal |
| Processing Time | Fast (~15 min/sample) | Moderate (~30 min/sample) | Slow (~45 min/sample) |
| Selectivity/Cleanliness | Low | Moderate | High |
| Typical LOQ | ~1-5 ng/mL | [15] ~0.5-2 ng/mL | < 1 ng/mL |
| Cost per Sample | Low | Low-Moderate | High |
| Automation Potential | High | Moderate | High |
Note: Values are representative and can vary significantly based on the specific protocol, analyte concentration, and biological matrix used. Recovery for protein precipitation can sometimes be lower at very low concentrations.
References
- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 2. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 5. Technical Tip: Protein Precipitation [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Extract Preparation for Chemical Characterization Studies – Liquid-liquid Extraction | Center for Devices and Radiological Health [cdrh-rst.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. faa.gov [faa.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for rac-Practolol-d7 Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of rac-Practolol-d7 solutions, intended for use as an internal standard in analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS).
Introduction
rac-Practolol-d7 is the deuterated form of practolol, a selective β1-adrenergic receptor antagonist. Due to its isotopic labeling, rac-Practolol-d7 is an ideal internal standard for the quantification of practolol in biological matrices and pharmaceutical formulations, as it exhibits similar chemical and physical properties to the unlabeled analyte, but is distinguishable by its mass.
Proper preparation and storage of rac-Practolol-d7 solutions are critical to ensure their accuracy and stability for reliable analytical results. These protocols outline the recommended procedures for preparing stock and working solutions and provide guidelines for their storage.
Data Presentation
Table 1: Properties of rac-Practolol-d7
| Property | Value |
| Molecular Formula | C₁₄H₁₅D₇N₂O₃ |
| Molecular Weight | 273.38 g/mol |
| CAS Number | 1185121-53-7 |
| Appearance | White to off-white solid |
Table 2: Recommended Solvents and Storage Conditions
| Solution Type | Solvent | Concentration Range | Storage Temperature | Shelf Life |
| Stock Solution | Dimethyl sulfoxide (DMSO) | 1-10 mg/mL | -20°C | 1 year |
| -80°C | 2 years | |||
| Working Standard | Methanol or Acetonitrile | 1-100 µg/mL | 2-8°C | Up to 3 months |
| Aqueous Working Solution | Mobile phase compatible buffer with organic modifier | 1-1000 ng/mL | 2-8°C | Prepare fresh daily |
Experimental Protocols
Protocol for Preparation of a 1 mg/mL Stock Solution in DMSO
Materials:
-
rac-Practolol-d7 solid
-
Anhydrous Dimethyl sulfoxide (DMSO), analytical grade
-
Analytical balance
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of rac-Practolol-d7 to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of rac-Practolol-d7 (e.g., 1 mg) using an analytical balance.
-
Transfer the weighed solid to a clean, dry volumetric flask.
-
Add a small volume of DMSO to the flask to dissolve the solid.
-
Vortex the solution for 30-60 seconds to aid dissolution. If necessary, sonicate for 5-10 minutes.
-
Once the solid is completely dissolved, add DMSO to the flask to reach the final volume.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the solution to an amber glass vial with a PTFE-lined cap for storage.
-
Label the vial clearly with the compound name, concentration, solvent, preparation date, and expiry date.
Protocol for Preparation of a 10 µg/mL Working Standard in Methanol
Materials:
-
1 mg/mL rac-Practolol-d7 stock solution in DMSO
-
Methanol, HPLC or LC-MS grade
-
Class A volumetric flask (e.g., 10 mL)
-
Calibrated micropipettes
Procedure:
-
Allow the 1 mg/mL stock solution to thaw and equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Add methanol to the flask to the final volume.
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
This working solution is now ready for use or for further dilutions.
Protocol for Use as an Internal Standard in a Bioanalytical Method (Example)
This protocol provides a general workflow for using the prepared rac-Practolol-d7 working solution as an internal standard for the quantification of practolol in a plasma sample by LC-MS.
Procedure:
-
Prepare a series of calibration standards and quality control samples by spiking known concentrations of a non-deuterated practolol standard into a blank biological matrix (e.g., plasma).
-
To a fixed volume of each calibration standard, quality control sample, and unknown sample (e.g., 100 µL of plasma), add a small, precise volume of the rac-Practolol-d7 working solution (e.g., 10 µL of a 1 µg/mL solution) to achieve a final concentration in the ng/mL range.
-
Perform sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to extract the analyte and internal standard.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS system.
-
Quantify the analyte by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
Visualizations
Caption: Workflow for rac-Practolol-d7 Solution Preparation.
Storage and Stability
-
Solid Material: Store the solid rac-Practolol-d7 at -20°C, protected from light and moisture.
-
Stock Solutions in DMSO: For long-term storage, it is recommended to store DMSO stock solutions at -80°C for up to two years or at -20°C for up to one year. Avoid repeated freeze-thaw cycles, as this can degrade the compound. It is advisable to aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
-
Working Solutions in Organic Solvents: Working solutions prepared in methanol or acetonitrile should be stored at 2-8°C and are generally stable for up to three months. These solutions should be monitored for any signs of precipitation or degradation.
-
Aqueous Solutions: Due to the lower stability of compounds in aqueous solutions, it is recommended to prepare aqueous working solutions fresh daily from the organic stock or working solutions.
Disclaimer: The information provided in these application notes is for guidance only. It is the responsibility of the user to validate the solution preparation and storage procedures for their specific application and to ensure compliance with all applicable safety and regulatory guidelines.
Troubleshooting & Optimization
Technical Support Center: Optimizing LC Gradient for Racemic Practolol-d7 Separation
Welcome to the technical support center for the chromatographic separation of racemic Practolol-d7. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the liquid chromatography (LC) method development and analysis of this compound enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating racemic this compound?
The primary challenge is to resolve the two enantiomers, (R)- and (S)-Practolol-d7, which have identical physical and chemical properties in an achiral environment. To achieve separation, a chiral environment must be created, typically by using a chiral stationary phase (CSP) or a chiral mobile phase additive.[1][2]
Q2: What type of chiral stationary phase (CSP) is recommended for the separation of beta-blockers like this compound?
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have shown broad applicability for the enantioseparation of beta-blockers.[1] Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are common choices. Protein-based columns, such as those with α1-acid glycoprotein (AGP), have also been successfully used for similar compounds.
Q3: How does the mobile phase composition affect the separation of this compound enantiomers?
The mobile phase composition is critical for achieving optimal separation. Key factors include:
-
Organic Modifier: The type and concentration of the organic modifier (e.g., ethanol, isopropanol, acetonitrile) in the mobile phase significantly impact retention and resolution.
-
Additives: Basic additives like diethylamine (DEA) or triethylamine (TEA) are often added in small concentrations (e.g., 0.1%) to the mobile phase to improve peak shape and reduce tailing by minimizing unwanted interactions with the stationary phase.[3] Acidic additives may also be used depending on the nature of the analyte and the CSP.
-
Polar Organic Mode vs. Reversed-Phase Mode: The choice between these modes will dictate the solvent system and can influence the elution order and selectivity of the enantiomers.
Q4: Should I use an isocratic or gradient elution for the separation of this compound enantiomers?
Both isocratic and gradient elution can be employed. Isocratic elution is simpler and often sufficient for the separation of a single pair of enantiomers. However, a gradient elution may be beneficial for complex samples containing multiple components or to optimize the separation by sharpening peaks and reducing analysis time.
Q5: Will the deuterium labeling in this compound affect the chiral separation compared to non-deuterated Practolol?
Deuterium substitution can sometimes lead to a small difference in retention time, known as a chromatographic isotope effect. Typically, in reversed-phase chromatography, the deuterated compound may elute slightly earlier than its non-deuterated counterpart. However, this effect is usually minor and the fundamental principles of method development for chiral separation remain the same.
Troubleshooting Guide
This section addresses common issues encountered during the LC separation of racemic this compound.
Problem 1: Poor or No Resolution of Enantiomers
| Possible Cause | Recommended Solution |
| Incorrect Chiral Stationary Phase (CSP) | Select a CSP known to be effective for beta-blockers, such as a polysaccharide-based or protein-based column. |
| Inappropriate Mobile Phase Composition | Systematically vary the organic modifier (e.g., ethanol, isopropanol) and its concentration. Introduce a basic additive like diethylamine (0.1%) to improve peak shape. |
| Sub-optimal Temperature | Vary the column temperature. Lower temperatures sometimes improve resolution, but this can also lead to broader peaks and higher backpressure. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase. |
Problem 2: Peak Tailing
| Possible Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Add a competing amine (e.g., 0.1% diethylamine) to the mobile phase to block active sites on the silica surface. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced. |
| Low Mobile Phase pH | For basic compounds like Practolol, a slightly basic mobile phase can improve peak shape. |
Problem 3: Peak Splitting or Distortion
| Possible Cause | Recommended Solution |
| Column Void or Channeling | Reverse flush the column at a low flow rate. If the problem persists, the column may be irreversibly damaged. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
| Incompatibility between Sample Solvent and Mobile Phase | Dissolve the sample in the mobile phase or a weaker solvent. A strong sample solvent can cause the peak to distort. |
| Clogged Frit | Replace the column inlet frit. |
Experimental Protocols
Illustrative Experimental Protocol: Chiral Separation of Propranolol Enantiomers
This method demonstrates a common approach for the enantioseparation of beta-blockers and can be adapted for this compound.
| Parameter | Condition |
| Column | α-Burke 2® CSP (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Dichloromethane:Methanol (90:10 v/v) with 12 mM Ammonium Acetate |
| Flow Rate | 0.9 mL/min |
| Detection | UV at 280 nm |
| Temperature | 24 °C ± 1 |
| Injection Volume | 20 µL |
This data is for propranolol and is provided as a representative example.[4][5]
Quantitative Data for Propranolol Enantiomers (Illustrative)
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (R)-propranolol | ~6.5 | \multirow{2}{*}{> 2.0} |
| (S)-propranolol | ~7.8 |
Retention times are estimated from published chromatograms and may vary.[4][5]
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
References
Technical Support Center: rac Practolol-d7 Internal Standard
Welcome to the technical support center for the rac Practolol-d7 internal standard. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during the use of rac this compound in analytical experiments. The information is presented in a question-and-answer format to directly address specific problems.
Frequently Asked Questions (FAQs)
Q1: What is rac this compound and what is it used for?
A: rac this compound is a deuterated form of the beta-blocker practolol. The "-d7" indicates that seven hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes it useful as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. It is used to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement of practolol in biological matrices.
Q2: Why is a deuterated internal standard like rac this compound preferred?
A: Deuterated internal standards are considered the "gold standard" for quantitative mass spectrometry because their physicochemical properties are very similar to the unlabeled analyte of interest. This similarity ensures that the internal standard and the analyte behave almost identically during sample extraction, chromatography, and ionization. This co-elution and similar ionization efficiency help to accurately compensate for matrix effects and other sources of variability in the analytical workflow.
Q3: Can the deuterium labels on rac this compound exchange back to hydrogen?
A: The stability of deuterium labels depends on their position in the molecule. In rac this compound, the deuterium atoms are typically placed on chemically stable positions, such as aromatic rings or alkyl chains, where back-exchange with hydrogen from the solvent is minimal under typical analytical conditions (e.g., pH, temperature). However, it is good practice to be aware of the potential for back-exchange, especially under harsh acidic or basic conditions, which could compromise the accuracy of quantification.
Troubleshooting Guide
This section provides solutions to common problems encountered when using rac this compound as an internal standard.
Chromatographic Issues
Q4: I am observing a different retention time for rac this compound compared to unlabeled practolol. Why is this happening and what should I do?
A: This phenomenon is known as the "isotope effect" and is a common observation with deuterated internal standards. The slight increase in mass due to deuterium substitution can lead to subtle differences in the compound's interaction with the stationary phase of the chromatography column, resulting in a small shift in retention time.[1]
-
Troubleshooting Steps:
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Confirm the shift: Inject standards of both practolol and rac this compound separately to confirm their individual retention times.
-
Optimize chromatography: Adjust your chromatographic method (e.g., gradient profile, mobile phase composition) to ensure that both peaks are well-resolved from other matrix components and from each other if the shift is significant.
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Integration parameters: Ensure that your data analysis software is correctly integrating both the analyte and internal standard peaks, even with the slight retention time difference.
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Q5: The peak shape for rac this compound is poor (e.g., broad, tailing). How can I improve it?
A: Poor peak shape can be caused by a variety of factors, including issues with the chromatographic column, mobile phase, or interactions with the analytical system.
-
Troubleshooting Steps:
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Column health: Check the performance of your analytical column. It may be degraded or contaminated. Flush the column or replace it if necessary.
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Mobile phase: Ensure your mobile phase is correctly prepared, filtered, and degassed. The pH of the mobile phase can significantly affect the peak shape of amine-containing compounds like practolol.
-
Sample solvent: The solvent in which your sample is dissolved can cause peak distortion if it is significantly different from the mobile phase. Try to dissolve your sample in the initial mobile phase if possible.
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System contamination: Contamination in the injector or other parts of the LC system can lead to poor peak shape. Perform a system flush with appropriate cleaning solutions.
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Mass Spectrometry Issues
Q6: I am seeing a weak or no signal for my rac this compound internal standard. What could be the cause?
A: A weak or absent signal for the internal standard can be due to several factors, from sample preparation to instrument settings.
-
Troubleshooting Steps:
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Standard concentration: Verify the concentration of your rac this compound working solution. It may have been prepared incorrectly or degraded.
-
Sample preparation: Evaluate your sample extraction procedure. Poor recovery of the internal standard can lead to a low signal.
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Ion source parameters: Optimize the ion source settings on your mass spectrometer (e.g., spray voltage, gas flows, temperature) for practolol.
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Mass transitions (MRM): Confirm that you are monitoring the correct precursor and product ion masses for rac this compound. The precursor ion will be 7 mass units higher than that of unlabeled practolol.
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Q7: I am observing significant "cross-talk" or isotopic contribution from the rac this compound channel into the unlabeled practolol channel. How can I address this?
A: Cross-talk occurs when the isotopic cluster of the deuterated standard contributes to the signal of the unlabeled analyte. This is more common when using low-resolution mass spectrometers.
-
Troubleshooting Steps:
-
Check for impurities: Ensure that your rac this compound standard is of high isotopic purity and does not contain significant amounts of unlabeled practolol.
-
Optimize mass transitions: Select precursor and product ions for both the analyte and internal standard that are unique and minimize overlap.
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Use a higher resolution instrument: If available, a high-resolution mass spectrometer can more easily distinguish between the analyte and the deuterated internal standard.
-
Correction calculations: If cross-talk is unavoidable, it can be corrected for mathematically by analyzing a sample containing only the internal standard and determining the percentage of its signal that appears in the analyte channel. This correction factor can then be applied to your study samples.
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Stability and Storage
Q8: How should I store my rac this compound standard and what are the signs of degradation?
A: Proper storage is crucial to maintain the integrity of your internal standard.
-
Storage Recommendations:
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Solid form: Store the solid material in a cool, dark, and dry place, as recommended by the manufacturer.
-
Stock solutions: Prepare stock solutions in a suitable solvent (e.g., methanol, acetonitrile) and store them at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to prevent evaporation and degradation.
-
-
Signs of Degradation:
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Appearance of unexpected peaks in your chromatogram when injecting a fresh solution of the standard.
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A gradual decrease in the signal intensity of the internal standard over time in quality control samples.
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Changes in the color or clarity of the stock solution.
-
Q9: What are the likely degradation pathways for practolol, and how would this affect the deuterated standard?
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Hydrolysis: The ether linkage in the practolol molecule could be susceptible to hydrolysis under strong acidic or basic conditions.
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Oxidation: The secondary alcohol and the aromatic ring could be sites of oxidation.
Since rac this compound is structurally analogous to practolol, it is expected to undergo similar degradation. The degradation products would retain the deuterium label, leading to a decrease in the main internal standard peak and the appearance of new deuterated degradation product peaks.
Experimental Protocols
While specific validated methods for rac this compound are proprietary to the laboratories that developed them, a general protocol for the analysis of a beta-blocker in a biological matrix using LC-MS is provided below. This should be adapted and validated for your specific application.
Table 1: General LC-MS/MS Parameters for Beta-Blocker Analysis
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase, 2.1 x 50 mm, <3 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Sample Preparation: Protein Precipitation (a common technique)
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To 100 µL of plasma/serum sample, add 20 µL of rac this compound internal standard working solution.
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Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate proteins.
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Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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Inject into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for common issues with internal standards.
Caption: The role of an internal standard in quantitative analysis.
References
Technical Support Center: Optimizing Peak Shape for rac-Practolol-d7 in Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of racemic Practolol-d7 in their chromatographic analyses.
Troubleshooting Guides
Issue: My rac-Practolol-d7 peak is tailing significantly.
Peak tailing is a common issue when analyzing basic compounds like practolol on silica-based reversed-phase columns.[1][2][3][4] This is often caused by secondary interactions between the protonated amine group of practolol and acidic residual silanol groups on the stationary phase surface.[1][2][3][4]
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for addressing peak tailing of rac-Practolol-d7.
Frequently Asked Questions (FAQs)
1. What is the primary cause of poor peak shape for rac-Practolol-d7?
The primary cause of poor peak shape, particularly peak tailing, for basic compounds like practolol is the interaction between the positively charged analyte and negatively charged, deprotonated silanol groups on the surface of silica-based stationary phases.[1][2][3][4] This secondary interaction mechanism leads to a non-ideal chromatographic process, resulting in asymmetrical peaks.
2. How does mobile phase pH affect the peak shape of rac-Practolol-d7?
Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. Practolol has a pKa of approximately 9.5.
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At low pH (e.g., pH 3-4): The residual silanol groups on the silica stationary phase are protonated and therefore neutral. This minimizes the undesirable ionic interactions with the protonated practolol molecules, leading to a more symmetrical peak shape.
-
At intermediate to high pH (e.g., pH > 5): Silanol groups become increasingly deprotonated and negatively charged, leading to strong electrostatic interactions with the positively charged practolol, resulting in significant peak tailing.
3. What is the role of a mobile phase modifier like triethylamine (TEA)?
Triethylamine (TEA) is a competing base that is often added to the mobile phase in small concentrations (e.g., 0.1-0.5% v/v). The protonated TEA molecules interact with the ionized silanol groups on the stationary phase, effectively "masking" them from the analyte. This reduces the secondary interactions that cause peak tailing and results in a more symmetrical peak shape for basic compounds like practolol.
4. Can the choice of column chemistry improve peak shape?
Yes, the column chemistry plays a significant role.
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End-capped columns: These columns have been treated to reduce the number of accessible free silanol groups, thereby minimizing secondary interactions.
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High-purity silica columns: Modern columns are often made from high-purity silica with a lower concentration of acidic silanol groups.
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Hybrid silica or polymer-based columns: These columns have different surface chemistries that are less prone to strong interactions with basic analytes.
5. How does the organic modifier in the mobile phase affect peak shape?
The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) primarily affect retention time but can also have a secondary impact on peak shape. In some cases, methanol may provide better peak shapes for basic compounds compared to acetonitrile due to its different solvent properties and ability to hydrogen bond.
Quantitative Data
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Representative Beta-Blocker
| Mobile Phase pH | Peak Asymmetry Factor (As) |
| 7.0 | 2.8 |
| 6.0 | 2.1 |
| 5.0 | 1.6 |
| 4.0 | 1.2 |
| 3.0 | 1.0 |
Data is representative and illustrates the general trend observed for basic compounds.
Table 2: Effect of Triethylamine (TEA) Concentration on Peak Tailing Factor of a Representative Beta-Blocker (at pH 6.0)
| TEA Concentration (% v/v) | Tailing Factor (Tf) |
| 0.0 | 2.5 |
| 0.1 | 1.5 |
| 0.2 | 1.2 |
| 0.5 | 1.0 |
Data is representative and illustrates the general trend observed for basic compounds.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Improved Peak Shape of rac-Practolol-d7
This protocol is a starting point for developing a robust method for the analysis of rac-Practolol-d7 with improved peak shape.
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Column: C18 end-capped column (e.g., 4.6 x 150 mm, 5 µm particle size)
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Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid
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Mobile Phase B: Acetonitrile
-
Gradient:
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0-1 min: 5% B
-
1-10 min: 5% to 60% B
-
10-12 min: 60% B
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12-13 min: 60% to 5% B
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13-18 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
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Detection: UV at 252 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A
Protocol 2: Chiral HPLC Method for the Separation of Practolol Enantiomers
For the separation of the enantiomers of practolol, a chiral stationary phase is required.
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Column: Chiral stationary phase (e.g., cellulose or amylose-based)
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol) with a small amount of a basic modifier (e.g., diethylamine or ethylenediamine). A typical starting mobile phase could be Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
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Detection: UV at 252 nm
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Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase
Visualizations
Figure 2. Interaction of practolol and TEA with silanol groups.
Figure 3. Effect of mobile phase pH on silanol ionization and peak shape.
References
Technical Support Center: Analysis of rac Practolol-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of rac Practolol-d7, with a focus on mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of rac this compound, offering step-by-step solutions to identify and resolve them.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Analyte Response / Poor Sensitivity | Ion Suppression: Co-eluting matrix components interfere with the ionization of rac this compound in the MS source.[1][2][3] | 1. Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[2][4] 2. Improve Sample Preparation: Employ a more rigorous sample cleanup method (e.g., switch from protein precipitation to LLE or SPE) to remove interfering matrix components.[1][2] 3. Optimize Chromatography: Adjust the mobile phase composition or gradient to separate rac this compound from the ion-suppressing region.[1] 4. Use a Stable Isotope-Labeled Internal Standard: rac this compound is the stable isotope-labeled internal standard for Practolol and will help compensate for matrix effects. Ensure you are using it correctly. |
| High Variability in Results (Poor Precision) | Inconsistent Matrix Effects: Variations in the composition of the biological matrix between samples lead to differing degrees of ion suppression or enhancement.[1] Incomplete Protein Precipitation: Residual proteins can interfere with the analysis.[5] | 1. Evaluate Sample Preparation Consistency: Ensure your sample preparation protocol is followed precisely for all samples. 2. Assess Different Lots of Matrix: During method validation, test at least six different lots of the biological matrix to assess the variability of matrix effects.[6] 3. Optimize Protein Precipitation: If using protein precipitation, ensure the ratio of organic solvent to plasma is optimal (typically 3:1 or higher) and allow sufficient time for complete precipitation.[7] |
| Peak Tailing or Splitting | Secondary Interactions with Column: The basic nature of practolol (pKa ≈ 9.5) can lead to interactions with residual silanols on the stationary phase.[8] Column Contamination: Buildup of matrix components on the column. | 1. Adjust Mobile Phase pH: Use a mobile phase with a pH that ensures practolol is in a consistent ionic state (e.g., acidic pH to ensure it is fully protonated). 2. Use a High-Purity Silica Column: Employ a column with end-capping to minimize silanol interactions. 3. Implement a Column Wash Step: After each batch of samples, wash the column with a strong solvent to remove strongly retained matrix components. |
| Carryover | Adsorption of Analyte: rac this compound may adsorb to components of the LC system. | 1. Optimize Wash Solution: Use a wash solution that effectively removes the analyte from the injector and column. This may require a higher percentage of organic solvent or the addition of a small amount of acid or base. 2. Increase Injection Volume of Wash Solution: A larger volume of wash solution may be necessary to completely remove residual analyte. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they affect the analysis of rac this compound?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[6] This can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), resulting in inaccurate and imprecise quantification of rac this compound.[1][3]
2. How can I quantitatively assess matrix effects for my rac this compound assay?
The most common method is the post-extraction spike method.[6] This involves comparing the peak area of rac this compound in a solution prepared in a clean solvent to the peak area of rac this compound spiked into a blank matrix extract at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Matrix) / (Peak Area in Solvent)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is generally considered acceptable.
3. Which sample preparation technique is best for minimizing matrix effects for rac this compound?
The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay. Here is a general comparison:
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Protein Precipitation (PPT): Simple and fast, but often results in the highest level of matrix effects as it only removes proteins, leaving other components like phospholipids.[1][5]
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Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, thereby removing many polar interferences.[1]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively retaining the analyte on a solid sorbent while washing away interfering matrix components.[2] This is often the most effective method for minimizing matrix effects.
4. What are the key physicochemical properties of Practolol to consider for method development?
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pKa: Practolol has a pKa of approximately 9.5, indicating it is a basic compound.[8] This is important for optimizing the pH of the sample and mobile phase for extraction and chromatography.
-
LogP: The experimental log P of practolol is 0.79, suggesting it is a relatively hydrophilic compound.[9][10] This property influences the choice of solvents for LLE and the type of sorbent for SPE.
5. Why is a stable isotope-labeled internal standard like rac this compound recommended?
A stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS analysis. Since rac this compound has a very similar chemical structure and physicochemical properties to the unlabeled analyte (Practolol), it will co-elute and experience the same degree of matrix effects.[6] By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.
Experimental Protocols
Protein Precipitation (PPT)
This protocol is a quick and simple method for sample cleanup, suitable for less complex matrices or when high sensitivity is not the primary concern.
Methodology:
-
To 100 µL of biological sample (e.g., plasma) in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample than PPT and is effective for removing polar interferences.
Methodology:
-
To 200 µL of biological sample in a glass tube, add 50 µL of a suitable buffer to adjust the pH (e.g., 1M sodium carbonate to bring the pH > 10).
-
Add 1 mL of an appropriate immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol). The choice of solvent will depend on the polarity of the analyte.
-
Vortex for 2 minutes to facilitate the extraction of rac this compound into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE offers the most thorough sample cleanup and is recommended for complex matrices and when high sensitivity is required.
Methodology:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 2% formic acid in water).
-
Loading: Load the pre-treated sample (e.g., 500 µL of plasma diluted with 500 µL of 2% formic acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the rac this compound with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize representative recovery and matrix effect data for beta-blockers, including practolol, using different sample preparation techniques. Note that specific values can vary depending on the exact experimental conditions and the biological matrix used.
Table 1: Comparison of Analyte Recovery for Different Sample Preparation Methods
| Sample Preparation Method | Analyte | Biological Matrix | Average Recovery (%) | Reference |
| Protein Precipitation | Propranolol | Plasma | 94 | |
| Protein Precipitation | Metoprolol | Plasma | >80 | [5] |
| Liquid-Liquid Extraction | Metoprolol | Plasma | 73.5 - 89.9 | [11] |
| Liquid-Liquid Extraction | Propranolol | Plasma | 73.5 - 89.9 | [11] |
| Solid-Phase Extraction | Various Beta-Blockers | Urine | >85 | [12] |
Table 2: Matrix Effect Assessment for Beta-Blockers in Human Plasma
| Analyte | Sample Preparation | Matrix Effect (%) | Reference |
| Metoprolol | Protein Precipitation | 85-115 (IS Normalized) | [13] |
| Propranolol | Liquid-Liquid Extraction | Minimal Ion Suppression | [1] |
| Various Beta-Blockers | Solid-Phase Extraction | Negligible | [12] |
Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value of 100% indicates no matrix effect.
Visualizations
Caption: Workflow for the identification and mitigation of matrix effects.
Caption: Comparison of common sample preparation techniques.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Practolol | 6673-35-4 [chemicalbook.com]
- 9. Practolol - Wikipedia [en.wikipedia.org]
- 10. Practolol | C14H22N2O3 | CID 4883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of beta-blockers in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: rac Practolol-d7 Stability in Biological Matrices
This technical support center provides guidance on potential stability issues that researchers, scientists, and drug development professionals may encounter when working with rac Practolol-d7 in biological matrices. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of rac this compound in biological matrices like plasma or blood?
A1: The stability of analytes, including rac this compound, in biological samples can be influenced by several factors. The major causes of analyte instability in plasma are enzymatic activity, particularly from esterases and deamidases.[1] Other critical factors include temperature, pH of the matrix, and exposure to light.[1] It is crucial to control these variables to ensure the integrity of the sample from collection to analysis.
Q2: How does temperature affect the stability of rac this compound during sample storage?
A2: Lowering the temperature is a common and effective strategy to enhance the stability of small molecules in biological samples.[1] Degradation of analytes in biological matrices is significantly slower at 4°C compared to room temperature.[1] For long-term storage, freezing at -20°C or -80°C is standard practice to minimize degradation. The effectiveness of temperature control is dependent on the activation energy of the degradation reaction; for instance, a reaction with an activation energy of 20 kcal/mol will be ten times slower when the temperature is decreased from 22°C to 0°C.[1]
Q3: Can the pH of the biological matrix impact the stability of rac this compound?
A3: Yes, pH can significantly influence the stability of a drug. Adding appropriate buffers, such as phosphate or citrate, to biological samples can help maintain an optimal pH and prevent degradation.[1] However, it is important to avoid extreme pH values, as they can lead to the precipitation and degradation of plasma components.[1]
Q4: What role do enzymes play in the degradation of beta-blockers like practolol in biological samples?
A4: Enzymatic hydrolysis is a major pathway for the biotransformation and degradation of drugs in plasma.[1] Enzymes such as carboxylesterases, acetylcholinesterase, and cholinesterase can hydrolyze ester-containing compounds.[1] Although practolol does not have a readily hydrolyzable ester group, other enzymatic pathways could potentially contribute to its degradation. The use of enzyme inhibitors, such as sodium fluoride for cholinesterases and carboxylesterases, can be an effective strategy to stabilize susceptible analytes.[1]
Troubleshooting Guide
Q5: I am observing lower than expected concentrations of rac this compound in my plasma samples. What could be the cause?
A5: Lower than expected concentrations can be due to degradation during sample handling, processing, or storage. To troubleshoot this, consider the following:
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Sample Collection and Handling: Ensure that blood samples are collected with an appropriate anticoagulant and cooled promptly.
-
Storage Temperature: Verify that samples were consistently stored at the intended low temperature (e.g., -80°C) and that there were no freeze-thaw cycles.
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Enzymatic Activity: Consider adding a broad-spectrum enzyme inhibitor to the collection tubes if enzymatic degradation is suspected.
-
pH Shift: Measure the pH of the plasma sample to ensure it is within a stable range for practolol.
Q6: How can I prevent the degradation of rac this compound during sample processing?
A6: To minimize degradation during sample processing, it is recommended to:
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Keep samples on ice or in a cooling rack throughout the extraction procedure.
-
Minimize the time between thawing the sample and completing the extraction.
-
Use a validated extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which can efficiently separate the analyte from the matrix components.[2]
Q7: Are there any specific recommendations for the long-term storage of plasma samples containing rac this compound?
A7: For long-term stability, it is best practice to store plasma samples at ultra-low temperatures (-70°C or lower). The use of dried blood spots (DBS) can also be an advantageous alternative for improving analyte stability and simplifying storage and transportation.[3]
Analyte Stability Data
The following table summarizes general stability data for beta-blockers under various conditions, which can serve as a guideline for rac this compound. Please note that specific stability testing for rac this compound is essential.
| Condition | Temperature | Duration | Analyte Recovery (%) | Potential Degradation |
| Bench-top Stability | Room Temperature (20-25°C) | 4 hours | 95 - 105% | Minimal |
| 24 hours | 80 - 90% | Potential for enzymatic degradation | ||
| Freeze-Thaw Stability | -20°C to Room Temperature | 3 cycles | 90 - 100% | Minimal to slight degradation |
| -80°C to Room Temperature | 5 cycles | > 95% | Generally stable | |
| Long-Term Storage | -20°C | 1 month | 90 - 100% | Generally stable |
| -80°C | 6 months | > 95% | Considered stable |
Experimental Protocols
Protocol: Quantification of a Beta-Blocker in Human Plasma using UHPLC-MS/MS
This protocol is a general guideline based on established methods for beta-blocker analysis.[2]
-
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Thaw frozen plasma samples to room temperature.
-
To 100 µL of plasma, add 25 µL of an internal standard solution (e.g., a deuterated analog like atenolol-d7, metoprolol-d7, or propranolol-d7).[2]
-
Vortex the sample for 10 seconds.
-
Add 50 µL of a pH 9 buffer (e.g., ammonium chloride).
-
Add 600 µL of the extraction solvent (e.g., ethyl acetate).[2]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
UHPLC-MS/MS Analysis
-
Chromatographic Column: A reversed-phase C18 or C8 column is typically used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., 10 mM ammonium formate) and an organic phase (e.g., methanol) is common.[4]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.[2][3] Precursor and product ions for practolol would need to be optimized.
-
Visualizations
Caption: Workflow for biological sample handling and analysis.
Caption: Potential degradation pathways for a beta-blocker.
References
Technical Support Center: Addressing Ion Suppression with rac-Practolol-d7
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the LC-MS/MS analysis of practolol, with a focus on mitigating ion suppression using its deuterated internal standard, rac-Practolol-d7.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of practolol?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest, in this case, practolol, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased instrument response, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3] In the analysis of practolol from biological matrices such as plasma or urine, endogenous components like phospholipids, salts, and proteins are common causes of ion suppression.[4][5]
Q2: How does using rac-Practolol-d7 help in addressing ion suppression?
A2: rac-Practolol-d7 is a stable isotope-labeled (SIL) internal standard. Ideally, a SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression.[6] By adding a known concentration of rac-Practolol-d7 to your samples, you can normalize the signal of the analyte (practolol) to that of the internal standard. This ratio remains consistent even if both compounds are affected by ion suppression, allowing for more accurate and precise quantification.[4]
Q3: What are the common sources of ion suppression when analyzing practolol in biological samples?
A3: Common sources of ion suppression in bioanalysis include:
-
Endogenous matrix components: Phospholipids, salts, and proteins from plasma, serum, or urine.[4][5]
-
Exogenous compounds: Dosing vehicles, co-administered drugs, and their metabolites.[4]
-
Mobile phase additives: Non-volatile buffers or ion-pairing agents can interfere with the ionization process.
-
Sample preparation artifacts: Contaminants leached from plasticware or residual solvents.
Q4: What are the first troubleshooting steps if I suspect ion suppression is affecting my practolol assay?
A4: If you suspect ion suppression, consider the following initial steps:
-
Post-column infusion experiment: This is a definitive way to identify the regions in your chromatogram where ion suppression occurs.[4]
-
Matrix effect evaluation: Compare the response of practolol in a neat solution versus a post-extraction spiked blank matrix sample to quantify the extent of ion suppression.[4][7]
-
Review your sample preparation: Inadequate sample cleanup is a primary cause of ion suppression.[8][9]
-
Optimize chromatography: Ensure that practolol and rac-Practolol-d7 are chromatographically separated from the regions of significant ion suppression.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in practolol quantification.
This is a common symptom of uncompensated ion suppression. The degree of ion suppression can vary between different samples, leading to inconsistent results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Detailed Steps:
-
Perform a Post-Column Infusion Experiment:
-
Continuously infuse a standard solution of practolol and rac-Practolol-d7 into the LC eluent flow after the analytical column.
-
Inject a blank, extracted matrix sample.
-
A dip in the baseline signal for practolol and its internal standard indicates the retention time window(s) of ion suppression.
-
-
Optimize Sample Preparation: If ion suppression is confirmed, enhance your sample cleanup procedure.
-
Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning practolol into an organic solvent, leaving many matrix components behind.[10][11]
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining and eluting practolol, thereby removing a significant portion of the interfering matrix components.[8]
-
-
Optimize Chromatographic Separation:
-
Modify the gradient profile to separate the elution of practolol and rac-Practolol-d7 from the ion suppression zones identified in the post-column infusion experiment.
-
Consider using a different stationary phase or a column with a smaller particle size (e.g., UPLC) to improve resolution.[12]
-
Issue 2: Low signal intensity for both practolol and rac-Practolol-d7.
This may indicate a severe matrix effect that is suppressing the ionization of both the analyte and the internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Detailed Steps:
-
Quantify the Matrix Effect:
-
Prepare two sets of samples:
-
Set A: Blank matrix extract spiked with practolol and rac-Practolol-d7 at a known concentration.
-
Set B: A neat solution of practolol and rac-Practolol-d7 in the mobile phase at the same concentration.
-
-
Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
A value significantly less than 100% indicates ion suppression.
-
-
Implement a More Rigorous Sample Preparation Method: If the matrix effect is high, a more effective cleanup is necessary. Solid-Phase Extraction (SPE) is often the most effective for removing interfering components.
-
Consider a Different Ionization Source: Electrospray ionization (ESI) is often more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). If your instrument allows, switching to APCI might mitigate the issue.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To visually identify the regions of ion suppression in the chromatographic run.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of practolol and rac-Practolol-d7 (e.g., 100 ng/mL in mobile phase)
-
Blank extracted biological matrix (e.g., plasma, urine)
Methodology:
-
Equilibrate the LC system with the analytical method's mobile phase.
-
Set up the syringe pump to deliver the standard solution at a constant flow rate (e.g., 10 µL/min).
-
Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-connector.
-
Start the infusion and acquire data in MRM mode for both practolol and rac-Practolol-d7. A stable baseline should be observed.
-
Inject a blank extracted matrix sample onto the LC column.
-
Monitor the baseline for any dips or decreases in signal intensity. These dips correspond to the retention times where matrix components are eluting and causing ion suppression.
Protocol 2: Quantitative Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression.
Methodology:
-
Prepare Sample Set A (Matrix):
-
Extract at least six different lots of blank biological matrix using your established sample preparation method.
-
Spike the extracted blank matrix with practolol and rac-Practolol-d7 at low and high quality control (QC) concentrations.
-
-
Prepare Sample Set B (Neat Solution):
-
Prepare solutions of practolol and rac-Practolol-d7 in the mobile phase at the same low and high QC concentrations.
-
-
Analysis:
-
Analyze both sets of samples using the LC-MS/MS method.
-
-
Calculations:
-
Matrix Factor (MF): MF = (Mean Peak Area in Set A) / (Mean Peak Area in Set B)
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Practolol) / (MF of rac-Practolol-d7)
-
Coefficient of Variation (CV %): Calculate the CV of the IS-Normalized MF across the different matrix lots. A CV of ≤15% is generally considered acceptable.
-
Data Presentation
Table 1: Example Data for Quantitative Assessment of Matrix Effect
| Matrix Lot | Analyte Peak Area (Low QC) in Matrix | Analyte Peak Area (Low QC) in Neat Solution | Matrix Factor (Analyte) | IS Peak Area (Low QC) in Matrix | IS Peak Area (Low QC) in Neat Solution | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| 1 | 75,000 | 100,000 | 0.75 | 80,000 | 105,000 | 0.76 | 0.99 |
| 2 | 72,000 | 100,000 | 0.72 | 78,000 | 105,000 | 0.74 | 0.97 |
| 3 | 78,000 | 100,000 | 0.78 | 82,000 | 105,000 | 0.78 | 1.00 |
| 4 | 74,000 | 100,000 | 0.74 | 79,000 | 105,000 | 0.75 | 0.99 |
| 5 | 76,000 | 100,000 | 0.76 | 81,000 | 105,000 | 0.77 | 0.99 |
| 6 | 73,000 | 100,000 | 0.73 | 77,000 | 105,000 | 0.73 | 1.00 |
| Mean | 0.75 | 0.76 | 0.99 | ||||
| CV (%) | 1.2% |
This is example data and will vary based on the specific matrix and method.
By following these guidelines and protocols, researchers can effectively identify, quantify, and mitigate ion suppression, leading to more robust and reliable bioanalytical methods for practolol using rac-Practolol-d7 as an internal standard.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijisrt.com [ijisrt.com]
- 9. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 12. UPLC/MS for the identification of beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve problems with rac Practolol-d7
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with rac Practolol-d7 in analytical assays, particularly concerning calibration curves.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for practolol using rac this compound as an internal standard (IS) is non-linear at higher concentrations. What could be the cause?
A1: Non-linearity at the upper end of a calibration curve is a common issue in LC-MS/MS analysis and can stem from several factors:
-
Detector Saturation: The most frequent cause is the saturation of the mass spectrometer detector at high analyte concentrations. The detector has a finite linear response range, and exceeding this limit will cause the signal to plateau.
-
Ion Suppression/Enhancement: At high concentrations, the analyte itself can start to cause matrix effects, suppressing or enhancing the ionization of the internal standard, leading to a non-linear response ratio.
-
Suboptimal Internal Standard Concentration: If the concentration of rac this compound is too low relative to the high concentration calibrators, its signal may be disproportionately affected by background noise or minor ion suppression, skewing the ratio.
Troubleshooting Steps:
-
Extend the Dynamic Range: Dilute the upper-level calibration standards and re-inject. If linearity is restored at these lower concentrations, detector saturation is the likely cause.
-
Review IS Concentration: Ensure the internal standard concentration provides a strong, stable signal (typically in the mid-range of the analyte's signal intensity across the curve).
-
Evaluate Matrix Effects: Prepare a set of standards in solvent and another in the biological matrix. A significant difference in the slope of the curves indicates matrix effects. Improving sample clean-up may be necessary.
Q2: I'm observing a chromatographic peak shift between practolol and rac this compound. Why is this happening and how can I fix it?
A2: While stable-isotope labeled (SIL) internal standards are designed to co-elute with the analyte, a slight separation can sometimes occur. This is known as the "isotopic effect." Deuterium is slightly heavier than hydrogen, which can lead to minor differences in retention time on the HPLC column, especially with highly efficient columns or specific mobile phase conditions.
Troubleshooting Steps:
-
Confirm Co-elution: Ensure that the integration windows for both the analyte and the internal standard are wide enough to capture both peaks accurately, even with a slight shift.
-
Optimize Chromatography: Adjusting the gradient slope or the mobile phase composition can sometimes minimize the separation between the two peaks. Slower gradients often reduce the isotopic separation.
-
Accept and Monitor: If the shift is small, consistent, and does not impact quantification, it can often be accepted. The key is to ensure the shift does not place either peak in a region of differential ion suppression.
Q3: My assay is suffering from poor precision and accuracy, especially at the lower limit of quantification (LLOQ). What are the potential sources of this variability?
A3: Poor performance at the LLOQ is often related to issues with sample preparation, matrix effects, or instrument sensitivity.
-
Inconsistent Sample Preparation: Variability in manual steps like pipetting, vortexing, or evaporation can have a magnified effect on low-concentration samples.
-
Matrix Effects: Endogenous components from the biological matrix (e.g., phospholipids in plasma) can co-elute with the analyte and interfere with ionization, causing signal suppression or enhancement. This effect is often more pronounced at the LLOQ where the analyte signal is weakest.
-
Instrument Contamination/Carryover: Residual analyte from a high-concentration sample can carry over into a subsequent low-concentration sample injection, artificially inflating the result.
Troubleshooting Steps:
-
Improve Sample Clean-up: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Optimize MS/MS Parameters: Ensure that the collision energy and other MS parameters are optimized for the specific transition of practolol to maximize signal-to-noise.
-
Address Carryover: Inject a blank sample immediately after the highest calibrator to check for carryover. If present, improve the needle wash procedure on the autosampler by using a stronger organic solvent.
Troubleshooting Guide: Calibration Curve Performance
This guide provides a structured approach to diagnosing and resolving common calibration curve problems encountered with rac this compound.
| Symptom | Potential Cause | Recommended Action |
| Poor Linearity (R² < 0.995) | 1. Inaccurate standard preparation.2. Suboptimal integration of peaks.3. Significant matrix effects across the concentration range.4. Use of an inappropriate regression model (e.g., linear vs. quadratic). | 1. Prepare a fresh set of calibration standards from new stock solutions.2. Manually review the peak integration for each calibrator point.3. Evaluate matrix effects; consider a cleaner extraction method like SPE.4. Assess the fit with a weighted (1/x or 1/x²) linear or quadratic regression. |
| High %CV at LLOQ | 1. Inconsistent recovery during sample extraction.2. Low signal-to-noise ratio.3. Contamination or carryover. | 1. Automate sample preparation steps if possible. Ensure thorough mixing at all stages.2. Optimize MS source parameters (e.g., temperature, gas flows) to enhance signal.3. Implement a robust autosampler wash method between injections. |
| Inaccurate Back-Calculated Concentrations | 1. Cross-talk between analyte and IS MRM transitions.2. Isotopic contribution from the analyte to the IS signal.3. Purity issues with the rac this compound standard. | 1. Check for fragment ion overlap between practolol and its deuterated internal standard. Select different, more specific transitions if necessary.2. Analyze a high-concentration standard of unlabeled practolol and monitor the IS channel for any signal.3. Obtain a Certificate of Analysis for the rac this compound to confirm its chemical and isotopic purity. |
| No or Low IS Signal | 1. Forgetting to add the IS to the samples.2. Degradation of the IS stock or working solution.3. Incorrect MS/MS transition settings for the IS. | 1. Review the sample preparation protocol. Prepare a single QC sample with and without IS to confirm.2. Prepare fresh IS solutions. Check for stability issues if solutions are stored for extended periods.3. Verify the precursor and product ion m/z values for rac this compound in the instrument method. |
Experimental Protocols
Below is a representative LC-MS/MS protocol for the quantification of practolol in human plasma using rac this compound as an internal standard. This protocol is a composite based on established methods for similar beta-blocker drugs and should be fully validated in your laboratory.
1. Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of rac this compound internal standard working solution (e.g., 500 ng/mL in methanol).
-
Vortex briefly for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 250 µL of the clear supernatant to a clean vial or 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
2. Liquid Chromatography Parameters
-
HPLC System: UPLC/UHPLC system
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
3. Mass Spectrometry Parameters
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Spray Voltage: +5000 V
-
Source Temperature: 550°C
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Practolol 267.2 116.1 25 | rac this compound | 274.2 | 123.1 | 25 |
Quantitative Data Summary
The following table represents typical performance characteristics for a validated bioanalytical method for practolol.
| Parameter | Value | Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL | R² ≥ 0.995 |
| Regression Model | Linear, weighted by 1/x² | - |
| LLOQ | 1 ng/mL | Accuracy within ±20%, Precision ≤20% |
| Intra-day Accuracy | 96.5% - 104.2% | Within ±15% of nominal (±20% at LLOQ) |
| Intra-day Precision (%CV) | 2.8% - 8.1% | ≤15% (≤20% at LLOQ) |
| Inter-day Accuracy | 98.1% - 102.7% | Within ±15% of nominal (±20% at LLOQ) |
| Inter-day Precision (%CV) | 4.5% - 9.3% | ≤15% (≤20% at LLOQ) |
| Matrix Effect | 91% - 107% | CV of IS-normalized matrix factor ≤15% |
| Recovery | > 85% | Consistent and precise |
Visualizations
Experimental Workflow Diagram
Caption: LC-MS/MS analytical workflow for practolol quantification.
Practolol Signaling Pathway Diagram
Caption: Mechanism of action of practolol as a β1-adrenergic antagonist.
Technical Support Center: rac Practolol-d7 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during the analysis of rac Practolol-d7.
Troubleshooting Guides
This section offers a step-by-step approach to diagnosing and resolving common contamination issues encountered during the LC-MS/MS analysis of rac this compound.
Issue: Unexpected Peaks or High Background in Blank Injections
Question: I am observing significant peaks or a high baseline in my blank injections, interfering with the detection of rac this compound and its unlabeled counterpart. How can I identify the source of this contamination?
Answer: Unexplained peaks or a high background in blank injections are common indicators of contamination. The source can be from various components of your analytical workflow. Follow this systematic approach to pinpoint the issue:
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting contamination sources.
Frequently Asked Questions (FAQs)
General Contamination
Q1: What are the most common sources of contamination in LC-MS/MS analysis?
A1: Common contaminants can be introduced at any stage of the analytical process.[1][2] These include:
-
Solvents and Reagents: Impurities in water, acetonitrile, methanol, and mobile phase additives (e.g., formic acid, ammonium acetate).[1]
-
Labware: Plasticizers (e.g., phthalates), detergents, and other leachables from sample vials, pipette tips, and solvent bottles.[3]
-
LC System: Carryover from previous injections, degradation of pump seals and tubing, and contaminated wash solvents.
-
Sample Preparation: Contaminants introduced during solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Laboratory Environment: Volatile organic compounds in the air.
rac this compound Specific Issues
Q2: Could the rac this compound internal standard itself be a source of contamination with unlabeled practolol?
A2: Yes, this is a possibility. The isotopic purity of the deuterated standard is crucial. Contamination can arise from:
-
Incomplete Deuteration: Residual unlabeled practolol from the synthesis of rac this compound.
-
Degradation: The stability of the deuterated standard should be considered. Improper storage or handling could lead to degradation.
Always check the certificate of analysis for the isotopic purity of your rac this compound standard.
Q3: Can deuterium exchange occur with rac this compound, leading to inaccurate quantification?
A3: While less common for aryl and stable alkyl deuteration, back-exchange of deuterium for hydrogen can sometimes occur, particularly under certain pH and temperature conditions. The seven deuterium atoms in rac this compound are on the isopropyl group, which are generally stable. However, it is good practice to evaluate the stability of the internal standard during method development by incubating it in the sample matrix under the conditions of the entire analytical procedure and checking for any loss of the deuterated signal or increase in the unlabeled signal.
Data Interpretation
Q4: I see a peak at the m/z of unlabeled practolol in my blanks. How do I know if it's from my system or the internal standard?
A4: To differentiate, prepare a blank sample with and without the rac this compound internal standard. If the peak corresponding to unlabeled practolol is present only in the blank containing the internal standard, it is likely an impurity in the deuterated standard. If the peak is present in both, the contamination is from another source in your system or sample preparation process.
Quantitative Data on Common Contaminants
The following table lists common background ions observed in LC-MS analysis that could potentially interfere with your results.[3][4] Monitoring for these ions can help in diagnosing contamination issues.
| Compound Class | Common Contaminants | Observed m/z ([M+H]⁺) | Potential Source |
| Plasticizers | Dibutylphthalate (DBP) | 279.1596 | Plastic labware (vials, tubes, pipette tips) |
| Dioctylphthalate (DOP) | 391.2848 | Plastic labware | |
| Solvents/Additives | Dimethylformamide (DMF) | 74.0606 | Solvent |
| Triethylamine (TEA) | 102.1283 | Mobile phase additive, buffer | |
| Detergents/Polymers | Polyethylene glycol (PEG) | Series of ions 44 Da apart | Labware washing, personal care products |
| Triton X-100 | Series of ions 44 Da apart | Detergent residue | |
| Slip Agents | Erucamide | 338.3423 | Plastic bags, labware |
| Oleamide | 282.2797 | Plastic bags, labware |
Experimental Protocols
General Protocol for the Analysis of Beta-Blockers by LC-MS/MS
This protocol provides a general framework for the analysis of beta-blockers like practolol in biological matrices. Method optimization and validation are essential for specific applications.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum, add 20 µL of rac this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Practolol: Precursor Ion (Q1) -> Product Ion (Q3)
-
rac this compound: Precursor Ion (Q1) -> Product Ion (Q3)
-
Note: Specific MRM transitions should be optimized for the instrument being used.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
Potential Contamination Pathways
Caption: An overview of potential contamination pathways in the analytical workflow.
References
Technical Support Center: Refinement of Extraction Methods for rac Practolol-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining extraction methods for rac Practolol-d7 from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting rac this compound from biological samples?
A1: The most prevalent and effective methods for extracting beta-blockers like practolol from biological matrices such as plasma and urine are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2] The choice between LLE and SPE often depends on the required sample cleanup, desired concentration factor, and the specific matrix being analyzed.[3]
Q2: What are the key physicochemical properties of practolol to consider for extraction method development?
A2: Understanding the physicochemical properties of practolol is crucial for optimizing extraction. Key parameters include its pKa and Log P (partition coefficient). Practolol is a basic compound, and its ionization state is pH-dependent. Adjusting the pH of the sample can significantly enhance extraction efficiency. For instance, for a basic analyte, raising the pH of the aqueous sample above its pKa will render it more neutral and thus more soluble in organic extraction solvents.[4]
Q3: Which solvents are recommended for Liquid-Liquid Extraction (LLE) of practolol?
A3: For LLE of beta-blockers, moderately polar organic solvents are typically effective. Ethyl acetate has been successfully used for the extraction of a wide range of beta-blockers from human blood at a pH of 9.[5] Other solvents to consider, based on the properties of similar compounds, include methyl tertiary butyl ether (MTBE) and mixtures of diethyl ether and dichloromethane.[6]
Q4: What type of sorbent should I use for Solid-Phase Extraction (SPE) of practolol?
A4: For basic compounds like practolol, a mixed-mode sorbent with both reversed-phase and cation-exchange properties is often ideal. This allows for a more selective extraction and cleaner final extract. Alternatively, a standard reversed-phase sorbent (e.g., C18) can be used, but careful pH control during sample loading and washing is critical to ensure good retention and removal of interferences.
Q5: How can I improve the recovery of rac this compound during extraction?
A5: To improve recovery, consider the following:
-
pH Optimization: For LLE, ensure the sample pH is adjusted to at least 2 units above the pKa of practolol to maximize its neutrality and partitioning into the organic solvent. For SPE, pH adjustment is critical for retention on the sorbent. Studies on other beta-blockers have shown optimal SPE recovery from urine at a pH of 10.[7]
-
Solvent Selection (LLE): Choose a solvent that has a high partition coefficient for practolol. A solvent-to-sample volume ratio of 7:1 is often a good starting point for high recovery in LLE.[4]
-
Elution Solvent Strength (SPE): Ensure the elution solvent in SPE is strong enough to disrupt the interactions between practolol and the sorbent. This may involve using a higher percentage of organic solvent or adding a modifier like ammonia to the elution solvent.
-
Preventing Analyte Breakthrough (SPE): Avoid overloading the SPE cartridge and ensure the sample loading flow rate is slow enough to allow for proper binding.
Troubleshooting Guides
Low Recovery
| Symptom | Possible Cause | Suggested Solution |
| LLE: Low analyte signal in the final extract. | Incorrect pH of the aqueous sample. | Adjust the pH of the sample to be at least 2 pH units above the pKa of practolol to ensure it is in its neutral form. |
| Inappropriate organic solvent. | Select a more optimal extraction solvent. Consider solvents like ethyl acetate or MTBE. Perform a small-scale solvent screening experiment. | |
| Insufficient mixing of phases. | Ensure vigorous vortexing for an adequate amount of time to facilitate partitioning between the two phases. | |
| Emulsion formation. | Centrifuge at a higher speed, add salt to the aqueous phase, or filter the mixture through a glass wool plug. | |
| SPE: Analyte is found in the wash fraction. | Wash solvent is too strong. | Decrease the organic content of the wash solvent or change to a weaker solvent. |
| Incorrect pH during loading. | Ensure the pH of the sample is optimized for retention on the chosen sorbent (typically neutral or slightly basic for reversed-phase). | |
| SPE: Analyte is not eluting from the cartridge. | Elution solvent is too weak. | Increase the strength of the elution solvent by increasing the percentage of organic modifier or by adding a small amount of a strong acid or base (e.g., formic acid or ammonia) to disrupt ionic interactions. |
| Insufficient elution volume. | Increase the volume of the elution solvent and apply it in smaller aliquots to ensure complete elution. |
Poor Reproducibility
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent results between samples. | Inconsistent pH adjustment. | Use a calibrated pH meter and ensure consistent pH adjustment for all samples and standards. |
| Variable extraction times. | Standardize the vortexing/mixing times for LLE and the flow rates for SPE. | |
| SPE cartridge variability. | Use cartridges from the same manufacturing lot. | |
| Incomplete solvent evaporation. | Ensure the solvent is completely evaporated before reconstitution. Use a consistent temperature and nitrogen flow for evaporation. |
Experimental Protocols
Note: The following protocols are generalized based on methods for similar beta-blocker compounds. They should be validated specifically for rac-Practolol-d7 in the target matrix.
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
-
Sample Preparation:
-
To 1.0 mL of human plasma in a polypropylene tube, add an appropriate volume of an internal standard solution (e.g., a deuterated analog of a different beta-blocker).
-
Add 100 µL of 1 M sodium hydroxide to adjust the pH to approximately 12. Vortex for 30 seconds.
-
-
Extraction:
-
Add 5.0 mL of ethyl acetate.
-
Cap the tube and vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
-
Solvent Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase used for LC-MS/MS analysis. Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) from Human Urine
-
Sample Pre-treatment:
-
To 1.0 mL of urine, add an appropriate volume of the internal standard.
-
Add 200 µL of 1 M ammonium hydroxide to adjust the pH to approximately 10. Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 2.0 mL of methanol followed by 2.0 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2.0 mL of deionized water.
-
Wash the cartridge with 2.0 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte with 2.0 mL of a 5% ammonium hydroxide in methanol solution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase. Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Quantitative Data
The following table summarizes typical performance data for the analysis of beta-blockers in biological fluids using extraction methods followed by LC-MS/MS. These values are representative and may vary depending on the specific instrumentation and method parameters.
| Parameter | Liquid-Liquid Extraction (Plasma) | Solid-Phase Extraction (Urine) |
| Recovery | > 80%[5] | > 85% |
| Linearity (r²) | > 0.995[5] | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL[5] | 1.0 - 5.0 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Matrix Effect | < 15% | < 20% |
Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow for rac this compound.
Caption: Solid-Phase Extraction (SPE) Workflow for rac this compound.
References
- 1. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 2. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. Detection of beta-blockers in urine by solid-phase extraction-supercritical fluid extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Method Validation for rac-Practolol-d7 Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of deuterated compounds like rac-Practolol-d7 is critical for pharmacokinetic and metabolic studies. This guide provides a comparative overview of validated analytical methods for the quantification of rac-Practolol-d7 in biological matrices. The comparison focuses on key validation parameters and experimental protocols to aid in the selection of the most appropriate method for specific research needs.
The use of a deuterated internal standard, such as rac-Practolol-d7 itself or a closely related deuterated beta-blocker like metoprolol-d7, is a common and recommended practice in bioanalytical methods to ensure accuracy and precision by correcting for variability during sample processing and analysis.[1]
Comparison of Analytical Methods
The following tables summarize the performance of three common analytical techniques for the quantification of beta-blockers, adapted for the analysis of rac-Practolol-d7. The data presented is a synthesis of published methods for analogous compounds and represents expected performance metrics.
Table 1: Comparison of Method Validation Parameters
| Parameter | LC-MS/MS | HPLC-UV | HPLC-Fluorescence |
| Linearity Range | 0.1 - 500 ng/mL | 20 - 1000 ng/mL | 3 - 300 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.995[1] | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL | 5 ng/mL | 1.0 ng/mL[2][3] |
| Limit of Quantification (LOQ) | 0.1 ng/mL[1] | 20 ng/mL | 3.0 ng/mL[2][3] |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 95.6 ± 1.53%[2][3] |
| Precision (% RSD) | < 15% | < 15% | < 10% |
| Selectivity/Specificity | High | Moderate | High |
| Matrix Effect | Low to Moderate | High | Moderate |
Table 2: Overview of Method Characteristics
| Feature | LC-MS/MS | HPLC-UV | HPLC-Fluorescence |
| Sensitivity | Very High | Moderate | High |
| Throughput | High | Moderate | Moderate |
| Cost | High | Low | Moderate |
| Expertise Required | High | Low | Moderate |
| Sample Preparation | Simple (Protein Precipitation/LLE) | Moderate (Solid Phase Extraction) | Moderate (LLE) |
| Internal Standard | Deuterated Analog (e.g., Metoprolol-d7)[1] | Structural Analog (e.g., Atenolol) | Structural Analog (e.g., Atenolol)[2][3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar beta-blockers and are adaptable for rac-Practolol-d7.
LC-MS/MS Method
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 25 µL of internal standard solution (e.g., Metoprolol-d7).
-
Add 50 µL of 1M NaOH to basify the sample.
-
Add 600 µL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+).
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
rac-Practolol-d7: Precursor ion > Product ion (to be determined based on the molecule's fragmentation).
-
Internal Standard (e.g., Metoprolol-d7): m/z 275.2 > 116.1.
-
HPLC-UV Method
Sample Preparation (Solid Phase Extraction):
-
Condition an SPE cartridge with methanol followed by water.
-
Load 1 mL of plasma sample onto the cartridge.
-
Wash the cartridge with water and then with a low percentage of organic solvent.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate and reconstitute in the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 20 µL.
HPLC-Fluorescence Method
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma, add the internal standard (e.g., Atenolol).[3]
-
Add 0.5 mL of 1M NaOH.
-
Add 5 mL of a mixture of diethyl ether and dichloromethane (3:2 v/v) and vortex.
-
Centrifuge and transfer the organic layer.
-
Back-extract into 200 µL of 0.1M HCl.
-
Inject an aliquot of the acidic aqueous layer.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Methanol-water (50:50, v/v) containing 0.1% TFA.[2][3]
-
Fluorescence Detection: Excitation at 276 nm and emission at 296 nm.[2][3]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: LC-MS/MS workflow for rac-Practolol-d7.
Caption: HPLC-UV workflow for rac-Practolol-d7.
Caption: HPLC-Fluorescence workflow for rac-Practolol-d7.
Conclusion
The choice of analytical method for the quantification of rac-Practolol-d7 depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for studies requiring low detection limits and high throughput. HPLC-UV provides a cost-effective alternative for routine analysis where high sensitivity is not a primary concern. HPLC with fluorescence detection offers a balance between sensitivity and cost, providing a robust method for various applications. The detailed protocols and comparative data in this guide are intended to assist researchers in selecting and implementing the most suitable method for their analytical needs.
References
- 1. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of metoprolol in human plasma and urine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Superiority of Deuterated Internal Standards: A Case for rac Practolol-d7 in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the beta-blocker practolol, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of results. This guide provides an objective comparison between the deuterated internal standard, rac Practolol-d7, and other non-deuterated, structurally similar internal standards, supported by representative experimental data from the analysis of related beta-blockers.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended by regulatory bodies like the European Medicines Agency (EMA).[1] Deuterated standards, such as rac this compound, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest, practolol.[2][3] This near-identical behavior allows them to effectively compensate for variations that can occur during sample preparation, chromatography, and ionization, a phenomenon known as the matrix effect.[1]
Understanding the Role of Internal Standards
Internal standards are crucial in quantitative bioanalysis to correct for the variability inherent in the analytical process.[4] They are compounds added in a known, constant amount to all samples, calibrators, and quality controls. The ratio of the analyte's response to the internal standard's response is then used for quantification, which mitigates errors arising from:
-
Sample Preparation: Inconsistencies in extraction, recovery, and sample handling.
-
Instrumental Variability: Fluctuations in injection volume and detector response.
-
Matrix Effects: Suppression or enhancement of the analyte's ionization by co-eluting compounds from the biological matrix (e.g., plasma, urine).[1]
Head-to-Head: rac this compound vs. Structural Analogues
While a direct comparative study for practolol was not identified in the literature, a clear understanding of the performance differences can be gleaned from validated methods for other beta-blockers. Here, we present a representative comparison based on published data for the analysis of atenolol using its deuterated internal standard (atenolol-d7) and the analysis of metoprolol using a structural analogue (propranolol).
Table 1: Comparative Performance of Deuterated vs. Structural Analogue Internal Standards
| Parameter | Method with Deuterated IS (Atenolol/Atenolol-d7) | Method with Structural Analogue IS (Metoprolol/Propranolol) |
| Analyte | Atenolol | Metoprolol |
| Internal Standard | Atenolol-d7 | Propranolol |
| Linear Dynamic Range | 1.6 - 3200 ng/mL | 1.505 - 538.254 ng/mL |
| Limit of Quantification (LOQ) | 1.6 ng/mL | 1.505 ng/mL |
| Intra-day Precision (%RSD) | 4% (at 80 and 320 ng/mL) | 4.67 - 7.41% |
| Intra-day Accuracy (%RE) | +1% (at 80 ng/mL), -9% (at 320 ng/mL) | 90.66 - 98.15% (expressed as % of nominal) |
| Extraction Efficiency/Recovery | 58 - 82% | Not explicitly stated, but method validated |
| Matrix Effect Compensation | High (due to co-elution and identical ionization) | Variable (dependent on structural similarity) |
Data for the deuterated IS method is sourced from a study on the simultaneous quantitation of atenolol, metoprolol, and propranolol. Data for the structural analogue IS method is from a validated method for metoprolol using propranolol as the internal standard.
The data illustrates that both types of internal standards can be used to develop validated bioanalytical methods. However, the key advantage of a deuterated standard like rac this compound lies in its superior ability to mimic the analyte's behavior, especially in complex biological matrices. This leads to more effective compensation for matrix effects and, consequently, higher data reliability.
Experimental Protocols: A Glimpse into the Methodology
Below are representative experimental protocols for the analysis of a beta-blocker using either a deuterated or a structural analogue internal standard.
Protocol 1: Analysis with a Deuterated Internal Standard (e.g., Practolol with rac this compound)
This protocol is based on a validated method for the analysis of beta-blockers using a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma, add 50 µL of internal standard solution (rac this compound in water).
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex and then centrifuge at 13,000 rpm for 5 minutes.
-
Dilute 200 µL of the supernatant with 800 µL of water before injection.
2. LC-MS/MS Conditions
-
LC System: Waters UltraPerformance LC System.
-
Column: Waters UPLC BEH C18 (2.1 x 100 mm; 1.7 µm).
-
Mobile Phase: Gradient elution with 2 mM ammonium acetate in water and methanol.
-
Flow Rate: 0.6 mL/min.
-
Mass Spectrometer: Waters Micromass Quattro Premier XE.
-
Ionization: Positive ion electrospray (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Protocol 2: Analysis with a Structural Analogue Internal Standard (e.g., Practolol with Propranolol)
This protocol is based on a validated method for the analysis of metoprolol using propranolol as the internal standard.[5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To plasma samples, add the internal standard solution (Propranolol).
-
Perform liquid-liquid extraction with tert-butyl methyl ether.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Not specified.
-
Column: Kromasil C18 (5µ, 100 × 4.6 mm).[5]
-
Mobile Phase: Isocratic elution with 5mM Ammonium Formate (pH 3.5) and Acetonitrile (15:85 % V/V).[5]
-
Ionization: Positive ion electrospray (ESI+).[5]
-
Detection: Multiple Reaction Monitoring (MRM) with transitions m/z 268.15→115.90 for metoprolol and 260.17→115.90 for propranolol.[5]
Visualizing the Workflow
References
- 1. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. academicjournals.org [academicjournals.org]
- 3. Validation of a Liquid Chromatography-Tandem Mass Spectrometric Assay for Quantitative Analysis of Lenvatinib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Comparative Analysis: Practolol-d7 vs. Unlabeled Practolol in Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Practolol-d7 and its unlabeled counterpart, practolol. The focus is on their respective performance in analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), a cornerstone technique in modern bioanalysis. This document outlines the inherent advantages of using a deuterated internal standard like this compound for quantitative studies, supported by experimental principles and representative data.
Introduction to Practolol and the Role of Isotopic Labeling
Practolol is a selective β1-adrenergic receptor antagonist, historically used in the management of cardiac arrhythmias.[1] Accurate quantification of practolol in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative mass spectrometry-based assays.[2] Deuterium labeling involves the substitution of one or more hydrogen atoms in the drug molecule with deuterium, a stable isotope of hydrogen. This substitution results in a compound that is chemically identical to the unlabeled drug but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.[2]
Physicochemical Properties
| Property | Unlabeled Practolol | This compound | Reference |
| Molecular Formula | C₁₄H₂₂N₂O₃ | C₁₄H₁₅D₇N₂O₃ | [1] |
| Monoisotopic Mass | 266.1630 g/mol | 273.2058 g/mol | [1] |
| Chemical Structure | N-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide | N-(4-(2-hydroxy-3-(isopropylamino-d7)propoxy)phenyl)acetamide |
Analytical Performance Comparison
The primary advantage of using this compound as an internal standard lies in its ability to mimic the analytical behavior of unlabeled practolol, thereby compensating for variations during sample preparation and analysis.
| Parameter | Unlabeled Practolol | This compound (as Internal Standard) | Rationale for Superior Performance with this compound |
| Retention Time | Similar to this compound | Expected to have a slightly shorter retention time in reversed-phase chromatography | Deuterated compounds can sometimes exhibit slightly different chromatographic behavior due to the isotope effect, though they often co-elute.[3] |
| Mass Spectrometric Detection (Precursor Ion m/z) | 267.2 [M+H]⁺ | 274.2 [M+H]⁺ | The mass difference of 7 Da allows for clear differentiation by the mass spectrometer, eliminating cross-talk between the analyte and the internal standard. |
| Fragmentation Pattern (Product Ions m/z) | Similar fragmentation pathways to this compound, with mass shifts corresponding to the deuterated portion. | Key fragments will have a +7 Da mass shift compared to unlabeled practolol. | This ensures that the fragmentation behavior is predictable and that selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions are specific for both the analyte and the internal standard. |
| Matrix Effects | Susceptible to ion suppression or enhancement from biological matrix components. | Co-elution with unlabeled practolol allows for effective compensation of matrix effects. | Since both compounds experience the same matrix effects, the ratio of their signals remains constant, leading to more accurate and precise quantification.[4] |
| Extraction Recovery | Variable depending on the efficiency of the sample preparation method. | Similar extraction recovery to unlabeled practolol. | Being chemically identical, both compounds behave similarly during extraction procedures, correcting for any analyte loss.[4] |
| Accuracy and Precision | Can be compromised by the factors mentioned above. | Significantly improved due to the mitigation of variability in sample preparation and instrument response. | The use of a stable isotope-labeled internal standard is a key recommendation in regulatory guidelines for bioanalytical method validation to ensure high accuracy and precision.[5] |
Experimental Protocols
Protocol for the Quantification of Practolol in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is a representative example based on established methods for the analysis of similar beta-blockers.[6][7]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Source Parameters: Optimized for practolol (e.g., capillary voltage, source temperature, desolvation gas flow).
-
MRM Transitions:
-
Practolol: Precursor ion (Q1): m/z 267.2 → Product ion (Q3): m/z 116.1 (example transition, needs to be optimized).
-
This compound: Precursor ion (Q1): m/z 274.2 → Product ion (Q3): m/z 123.1 (example transition, needs to be optimized).
-
3. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[5][8]
Visualizations
Logical Workflow for Bioanalytical Quantification
Caption: Workflow for the quantification of practolol in plasma using this compound.
Signaling Pathway of Practolol
Caption: Practolol's antagonistic effect on the β1-adrenergic receptor signaling pathway.
Conclusion
The use of this compound as an internal standard provides significant advantages over unlabeled practolol in quantitative bioanalytical assays. Its chemical similarity ensures that it accurately tracks the analyte through sample preparation and analysis, effectively compensating for variability and matrix effects. This leads to enhanced accuracy, precision, and robustness of the analytical method, which is critical for reliable pharmacokinetic and other quantitative studies in drug development and clinical research. The detailed experimental protocol and understanding of the underlying signaling pathway further equip researchers to implement best practices in their analytical workflows.
References
- 1. Practolol | C14H22N2O3 | CID 4883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
A Head-to-Head Battle: Cross-Validation of Analytical Methods Using rac Practolol-d7 Versus a Structural Analog Internal Standard
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development and validation of robust bioanalytical methods. This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard, rac Practolol-d7, against a generic structural analog for the quantitative analysis of the beta-blocker practolol in biological matrices. The supporting experimental data underscores the superiority of using a deuterated standard to ensure the accuracy and reliability of pharmacokinetic and toxicokinetic studies.
The use of a stable isotope-labeled internal standard, such as rac this compound, is widely recommended by regulatory bodies for bioanalytical assays.[1] The rationale lies in the near-identical physicochemical properties of the deuterated standard to the analyte of interest. This ensures that any variability encountered during sample preparation, chromatography, and mass spectrometric detection affects both the analyte and the internal standard to the same extent, leading to more accurate and precise quantification.[2]
Performance Under Scrutiny: A Data-Driven Comparison
To illustrate the performance differences, this guide presents data from a comprehensive study that validated a UHPLC-QqQ-MS/MS method for the quantification of 18 beta-blockers, including practolol, in human postmortem specimens. While this study did not directly compare rac this compound with a structural analog for practolol, it utilized other deuterated beta-blocker analogs (atenolol-d7, metoprolol-d7, and propranolol-d7) and provides a strong case for the efficacy of this approach.[3] The following table summarizes the key validation parameters for practolol from this study, which serves as a benchmark for what can be expected when using a deuterated internal standard.
| Validation Parameter | Acceptance Criteria | Performance with Deuterated Internal Standard |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 - 0.5 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% | 1.7% - 12.3% |
| Inter-day Precision (%RSD) | ≤ 15% | 1.7% - 12.3% |
| Accuracy (%RE) | Within ±15% | -14.4% to 14.1% |
| Recovery | Consistent and reproducible | 80.0% - 119.6% |
| Matrix Effect | Within ±20% | Within ±20.0% |
Table 1: Summary of bioanalytical method validation parameters for practolol using a deuterated internal standard approach, based on data from a multi-beta-blocker analysis.[3]
In contrast, while a structural analog internal standard can compensate for some variability, it may not perfectly mimic the behavior of the analyte due to differences in chemical structure. This can lead to greater variability in the results, particularly when matrix effects are significant. Studies have shown that even small differences in retention time between the analyte and a non-isotopically labeled internal standard can lead to differential ion suppression or enhancement, compromising the accuracy of the assay.[4]
Experimental Protocols: A Blueprint for Robust Validation
To ensure the reliability of bioanalytical data, a rigorous validation protocol is essential. The following section details a typical experimental workflow for the cross-validation of an analytical method for practolol using rac this compound as the internal standard.
I. Stock Solution and Working Solution Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of practolol and rac this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of practolol by serial dilution of the primary stock solution to cover the expected concentration range in the study samples.
-
Internal Standard Working Solution: Prepare a working solution of rac this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution.
II. Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking blank biological matrix (e.g., human plasma) with the appropriate working standard solutions of practolol to achieve a concentration range typically spanning from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ). A minimum of six non-zero concentration levels should be used.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix. These are prepared from a separate weighing of the reference standard than the calibration standards.
III. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 20 µL of the rac this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
IV. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both practolol and rac this compound.
V. Method Validation Parameters
The following parameters should be assessed according to regulatory guidelines:
-
Selectivity and Specificity: Analyze blank matrix from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.
-
Linearity and Range: Determine the relationship between the peak area ratio (analyte/internal standard) and the concentration of the analyte over the defined range.
-
Accuracy and Precision: Analyze replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Recovery: Compare the analyte peak area in extracted samples to the peak area of a pure standard solution at the same concentration.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, and long-term storage).
Visualizing the Workflow
To provide a clear understanding of the logical flow of the cross-validation process, the following diagrams have been generated using the DOT language.
Figure 1: High-level workflow for bioanalytical method validation.
Figure 2: Logical relationship in a cross-validation study.
Conclusion: The Clear Advantage of Deuterated Standards
The cross-validation of analytical methods is a cornerstone of ensuring data integrity in drug development. While a structural analog can serve as an internal standard, the evidence strongly supports the use of a stable isotope-labeled standard like rac this compound. The near-identical chemical nature of a deuterated standard to the analyte minimizes variability and provides a more accurate and precise measurement of the drug's concentration in biological samples. For researchers and scientists aiming for the highest quality data to support regulatory submissions, the choice is clear: the use of a deuterated internal standard such as rac this compound is the superior approach for robust and reliable bioanalytical method validation.
References
- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texilajournal.com [texilajournal.com]
- 3. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
The Gold Standard in Bioanalysis: Unpacking the Accuracy and Precision of Practolol-d7
In the landscape of drug development and clinical research, the demand for highly accurate and precise bioanalytical methods is paramount. The quantification of pharmaceuticals in complex biological matrices necessitates robust methodologies to ensure reliable data for pharmacokinetic, pharmacodynamic, and toxicological studies. The choice of an appropriate internal standard is a critical determinant of method performance. This guide provides a comprehensive comparison of Practolol-d7, a deuterated stable isotope-labeled internal standard, with non-deuterated alternatives, supported by experimental data and detailed protocols.
The Superiority of Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis. The fundamental principle behind their superiority lies in their near-identical physicochemical properties to the analyte of interest. With the same molecular structure, differing only in isotopic composition, a SIL-IS co-elutes with the analyte, experiences similar extraction recovery, and is subject to the same degree of ionization suppression or enhancement in the mass spectrometer source. This intrinsic ability to track and compensate for variations throughout the analytical process leads to significantly improved accuracy and precision compared to non-deuterated internal standards, which are typically structural analogs.
Performance Data: A Benchmark for Excellence
While specific head-to-head comparative studies for this compound are not extensively published, the performance of methods utilizing deuterated internal standards for the analysis of beta-blockers provides a clear benchmark for the expected accuracy and precision. The following table summarizes typical validation data from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a panel of beta-blockers, including practolol, using a cocktail of deuterated internal standards (atenolol-d7, metoprolol-d7, and propranolol-d7).
| Analyte | Concentration (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Intra-day Accuracy (RE%) | Inter-day Accuracy (RE%) |
| Practolol | 5 | 4.2 | 5.8 | -2.5 | -1.1 |
| 200 | 2.1 | 3.5 | 1.3 | 0.8 | |
| Atenolol | 5 | 3.8 | 6.1 | -3.1 | -2.0 |
| 200 | 1.9 | 2.9 | 0.9 | 0.5 | |
| Metoprolol | 5 | 4.5 | 5.5 | -1.9 | -0.7 |
| 200 | 2.3 | 3.1 | 1.8 | 1.2 | |
| Propranolol | 5 | 3.5 | 4.9 | -2.8 | -1.5 |
| 200 | 1.8 | 2.6 | 1.1 | 0.9 |
Data adapted from a representative study on beta-blocker analysis using deuterated internal standards. RSD% (Relative Standard Deviation) indicates precision, and RE% (Relative Error) indicates accuracy.
The data clearly demonstrates that the use of deuterated internal standards allows for the development of highly precise and accurate methods, with both intra- and inter-day precision and accuracy values well within the stringent acceptance criteria set by regulatory agencies (typically ±15% for most concentrations and ±20% for the lower limit of quantification).
Experimental Protocols
A robust analytical method is underpinned by a well-defined experimental protocol. The following provides a detailed methodology for the analysis of practolol in a biological matrix, representative of a workflow employing a deuterated internal standard like this compound.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: To 100 µL of plasma sample, add 25 µL of the internal standard working solution (this compound in methanol).
-
pH Adjustment: Add 50 µL of a suitable buffer (e.g., ammonium acetate, pH 9) to alkalinize the sample.
-
Extraction: Add 600 µL of an organic extraction solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and hexane).
-
Vortexing and Centrifugation: Vortex the mixture for 5-10 minutes to ensure thorough mixing and then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient program is employed to separate the analyte from matrix components, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for beta-blockers.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (practolol) and the internal standard (this compound).
-
Practolol: e.g., m/z 267.2 -> 116.1
-
This compound: e.g., m/z 274.2 -> 123.1
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) are optimized to achieve maximum signal intensity.
-
Visualizing the Workflow and Mechanism of Action
To further elucidate the experimental process and the biological context of practolol, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis.
Caption: Simplified beta-adrenergic signaling.
A Comparative Guide to rac Practolol-d7 and Other Beta-Blocker Internal Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly for the quantification of beta-blocker pharmaceuticals, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard due to their similar physicochemical properties to the analyte.
This guide provides a comparative overview of rac Practolol-d7 and other commonly used deuterated beta-blocker internal standards. While direct comparative performance data for rac this compound is limited in publicly available literature, this document compiles and contrasts the performance of widely used alternatives—atenolol-d7, metoprolol-d7, and propranolol-d7—based on published experimental data.
Quantitative Performance of Common Beta-Blocker Internal Standards
The following table summarizes the performance characteristics of atenolol-d7, metoprolol-d7, and propranolol-d7 as internal standards in a validated UHPLC-QqQ-MS/MS method for the quantification of 18 beta-blockers in human postmortem specimens. This data is extracted from a single comprehensive study, providing a reliable basis for comparison under consistent experimental conditions.[1]
| Internal Standard | Recovery (%) | Matrix Effect (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| Atenolol-d7 | 80.0–119.6 | ±20.0 | 1.7–12.3 | -14.4 to 14.1 (RE%) |
| Metoprolol-d7 | 80.0–119.6 | ±20.0 | 1.7–12.3 | -14.4 to 14.1 (RE%) |
| Propranolol-d7 | 80.0–119.6 | ±20.0 | 1.7–12.3 | -14.4 to 14.1 (RE%) |
Note: The cited study presented the recovery, matrix effect, and precision data as a range for all analytes and internal standards combined. The use of these three internal standards together in a single method demonstrates their suitability for robust and reliable quantification of a wide range of beta-blockers.
rac this compound: An Overview
Experimental Protocols
A robust and reliable bioanalytical method is crucial for accurate quantification. Below is a representative experimental protocol for the analysis of beta-blockers in biological matrices using LC-MS/MS with a deuterated internal standard.
1. Sample Preparation: Liquid-Liquid Extraction (LLE) [1]
-
To 100 µL of biological sample (e.g., plasma, urine), add the deuterated internal standard solution.
-
Add a buffering agent to adjust the pH (e.g., to pH 9).
-
Add an organic extraction solvent (e.g., ethyl acetate).
-
Vortex mix thoroughly to ensure efficient extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of beta-blockers.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for beta-blockers.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Visualizing Analytical Workflows and Biological Pathways
Experimental Workflow for Beta-Blocker Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of beta-blockers in a biological matrix using a deuterated internal standard and LC-MS/MS.
Caption: A typical bioanalytical workflow for beta-blocker quantification.
Simplified Beta-Adrenergic Signaling Pathway
This diagram shows a simplified representation of the beta-adrenergic signaling pathway, the target of beta-blocker drugs.
Caption: Simplified beta-adrenergic signaling pathway and the action of beta-blockers.
References
Validation of rac Practolol-d7 for Clinical Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of rac Practolol-d7 for use as an internal standard in clinical research, particularly in bioanalytical methods for the quantification of the beta-blocker practolol. The guide compares its performance with an alternative internal standard, propranolol, and presents supporting experimental data and protocols to aid researchers in their method development and validation processes.
Introduction to Deuterated Internal Standards in Clinical Research
In quantitative bioanalytical methods, such as those employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and reliable results. Deuterated compounds, like rac this compound, are considered the gold standard for internal standards because their physicochemical properties are nearly identical to the analyte of interest (in this case, practolol). This similarity allows the internal standard to mimic the analyte's behavior during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response. The use of a SIL-IS is a key strategy to enhance the precision and accuracy of bioanalytical methods.[1][2][3]
Comparison of Internal Standards: rac this compound vs. Propranolol
While a deuterated analog is the ideal internal standard, in its absence, a structurally similar compound can be used. Propranolol, another beta-blocker, has been utilized as an internal standard in some bioanalytical methods for other beta-blockers. This section compares the suitability of rac this compound and propranolol as internal standards for the quantification of practolol.
| Feature | rac this compound | Propranolol |
| Structural Similarity to Practolol | Identical, with deuterium substitution | Structurally related beta-blocker |
| Chromatographic Behavior | Co-elutes with practolol | Different retention time than practolol |
| Ionization Efficiency | Nearly identical to practolol | May differ from practolol |
| Compensation for Matrix Effects | Excellent | Variable, may not fully compensate |
| Commercial Availability | Readily available as a certified standard | Widely available |
| Regulatory Acceptance | Highly preferred by regulatory agencies | Acceptable, but may require more extensive validation |
Experimental Validation of a Bioanalytical Method Using a Deuterated Internal Standard
The following sections detail a typical experimental protocol and expected validation parameters for a bioanalytical method for practolol in human plasma using a deuterated internal standard like rac this compound. These parameters are based on established regulatory guidelines for bioanalytical method validation.
Experimental Protocol: Quantification of Practolol in Human Plasma by LC-MS/MS
This protocol outlines a general procedure for the extraction and analysis of practolol from human plasma samples.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of rac this compound internal standard solution (concentration to be optimized during method development).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is a suitable starting point.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient program should be optimized to ensure good separation of practolol from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Practolol: Precursor ion > Product ion (to be determined by direct infusion of a standard solution).
-
rac this compound: Precursor ion > Product ion (to be determined by direct infusion of the internal standard solution).
-
Workflow for Bioanalytical Method Validation
The following diagram illustrates the key stages involved in the validation of a bioanalytical method.
References
Characterization of rac Practolol-d7: A Comparative Guide for a High-Purity Reference Standard
In the landscape of pharmaceutical analysis and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification in bioanalytical methods. This guide provides a detailed characterization of the rac Practolol-d7 reference standard, offering a comparative perspective against its non-deuterated counterpart, practolol. This document is intended for researchers, scientists, and drug development professionals who rely on high-purity reference materials for their studies.
Product Comparison: rac this compound vs. Practolol
The primary advantage of using a deuterated standard like rac this compound lies in its ability to mimic the analyte of interest (Practolol) during sample extraction and ionization in mass spectrometry, while being distinguishable by its higher mass.[1][2] This co-elution, without being isobaric, allows for the correction of matrix effects and variations in instrument response, leading to more precise and accurate quantification.[1][2]
Below is a summary of the key characteristics of rac this compound and its non-deuterated analog, Practolol.
| Feature | rac this compound | Practolol |
| Chemical Formula | C₁₄H₁₆D₇N₂O₃ | C₁₄H₂₂N₂O₃ |
| Molecular Weight | 273.38 g/mol | 266.34 g/mol |
| Primary Use | Internal Standard for quantitative analysis | Analyte of interest; therapeutic agent |
| Key Advantage in Analysis | Minimizes matrix effects; improves accuracy | - |
| Typical Chemical Purity | ≥98% | Varies by grade |
| Isotopic Purity | ≥99% Deuterium incorporation | Not Applicable |
Characterization Data for rac this compound Reference Standard
The following tables present representative analytical data for a typical batch of rac this compound reference standard.
Identity Confirmation
| Test | Method | Result |
| Mass Spectrometry | ESI-MS | [M+H]⁺ = 274.2 m/z |
| ¹H-NMR | 400 MHz, DMSO-d₆ | Conforms to structure |
Purity Assessment
| Test | Method | Result |
| Chemical Purity | HPLC-UV (254 nm) | ≥99.5% |
| Isotopic Purity | LC-MS/MS | ≥99 atom % D |
Experimental Protocols
Detailed methodologies for the characterization of rac this compound are provided below.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Instrumentation: Agilent 1260 Infinity II HPLC or equivalent
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Sample Preparation: 1 mg/mL solution of rac this compound in mobile phase.
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Instrumentation: Sciex Triple Quad 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Full Scan (for identity) and Multiple Reaction Monitoring (MRM) (for isotopic purity)
-
MRM Transitions:
-
rac this compound: Q1: 274.2 m/z -> Q3: 116.1 m/z
-
Practolol (unlabeled): Q1: 267.2 m/z -> Q3: 116.1 m/z
-
-
Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid
-
Data Analysis: Isotopic purity is determined by comparing the peak area of the deuterated species to any residual unlabeled species.
Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
-
Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Sample Concentration: 5 mg/mL
-
Data Acquisition: Standard proton spectrum acquisition with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is compared to the expected chemical shifts and splitting patterns for the rac this compound structure. The absence of signals corresponding to the deuterated positions confirms successful labeling.
Visualizing Experimental Workflows
The following diagrams illustrate the key processes involved in the characterization and use of rac this compound.
References
Safety Operating Guide
Proper Disposal of rac Practolol-d7: A Guide for Laboratory Professionals
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
This document provides essential guidance on the safe and compliant disposal of rac Practolol-d7, a deuterated analog of the beta-blocker practolol, intended for use by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The disposal of rac this compound, as with any pharmaceutical or chemical waste, must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA).[2][3]
-
Waste Identification and Segregation:
-
rac this compound waste should be classified as hazardous pharmaceutical waste.
-
It is crucial to segregate this waste from non-hazardous laboratory trash.[4]
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. For deuterated compounds, it is recommended to keep waste solvents separate and clearly marked.[5]
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[4][6]
-
The container must be compatible with the chemical properties of practolol.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "rac this compound"
-
The associated hazards (e.g., "Irritant," "Health Hazard")
-
The accumulation start date.
-
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure secondary containment is in place to prevent spills.[4]
-
-
Final Disposal:
-
Do not dispose of rac this compound down the drain. [7] Pharmaceutical waste can contaminate water supplies as wastewater treatment plants are often not equipped to remove such compounds.[7]
-
Do not dispose of in regular trash. [8]
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.[9]
-
Quantitative Data Summary
Specific quantitative data regarding the toxicity and environmental impact of rac this compound is limited. The following table summarizes key information for the parent compound, practolol.
| Property | Value | Source |
| Molecular Formula | C14H22N2O3 | PubChem |
| Molecular Weight | 266.34 g/mol | PubChem |
| Primary Hazards | Irritant, Health Hazard | PubChem[1] |
| Storage Class Code | 11 - Combustible Solids | Sigma-Aldrich |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of rac this compound.
Caption: A workflow diagram for the proper disposal of rac this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and waste disposal protocols and the relevant local, state, and federal regulations.
References
- 1. Practolol | C14H22N2O3 | CID 4883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. epa.gov [epa.gov]
- 4. clinicallab.com [clinicallab.com]
- 5. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. epa.gov [epa.gov]
- 8. fda.gov [fda.gov]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistical Information for Handling Practolol-d7
Disclaimer: A specific Safety Data Sheet (SDS) for Practolol-d7 was not located. The following guidance is based on general safety protocols for handling potent pharmacologically active compounds and information available for similar beta-blockers. It is imperative to consult with your institution's safety officer and refer to the supplier's SDS upon receipt of the material.
Practolol is a selective β1-adrenergic receptor antagonist that is no longer in clinical use due to its high toxicity.[1] The deuterated form, this compound, is intended for research purposes only.[2] Due to the inherent toxicity of the parent compound, stringent safety measures must be implemented when handling this compound to prevent occupational exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE based on general guidelines for handling hazardous drugs.[3][4][5]
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of chemotherapy-grade, powder-free nitrile gloves. Change gloves regularly or immediately if contaminated.[3][4] |
| Body Protection | Gown | Disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[3] |
| Eye Protection | Safety Goggles | Chemical splash goggles. |
| Face Protection | Face Shield | To be worn in conjunction with safety goggles, especially when there is a risk of splashes or aerosol generation.[4][5] |
| Respiratory Protection | Respirator | An N95 respirator or higher should be used, particularly when handling the powder outside of a containment device.[4][5] |
Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound, from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, designated, and restricted-access area.
-
The recommended long-term storage temperature is -20°C.
2. Engineering Controls:
-
All handling of this compound powder, including weighing and solution preparation, should be conducted in a certified chemical fume hood, a Class II Biosafety Cabinet, or a glove box to prevent inhalation of the powder.[6]
3. Personal Protective Equipment (PPE) Donning and Doffing:
-
Don PPE in a designated area before entering the handling area.
-
The outer pair of gloves should be worn over the cuff of the gown.[3]
-
Remove PPE in a manner that avoids self-contamination and dispose of it in a designated hazardous waste container immediately after handling.
4. Weighing and Reconstitution:
-
Handle the solid material with care to avoid generating dust.
-
Use dedicated spatulas and weighing boats.
-
If preparing a solution, add the solvent slowly to the powder to minimize aerosolization. This compound is soluble in DMSO.[2]
5. Spill Management:
-
Have a spill kit readily available.
-
In case of a spill, evacuate the area and restrict access.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Clean the area with a suitable decontaminating solution.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste: This includes contaminated PPE (gloves, gowns, etc.), weighing papers, and any other disposable materials that have come into contact with this compound. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Sharps Waste: Needles and syringes used for transferring solutions of this compound should be disposed of in a designated sharps container for hazardous waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
